trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Description
Properties
CAS No. |
116857-05-7 |
|---|---|
Molecular Formula |
C5H6Cl2O3 |
Molecular Weight |
185.01 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Title: The Gateway to Bioavailable Scaffolds: A Technical Guide to trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Executive Summary
trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS: 116857-05-7) is a specialized chlorinated cyclic carbonate serving as a critical high-reactivity intermediate in organic synthesis. Unlike its saturated parent (4,5-dimethyl-1,3-dioxolan-2-one) or its unsaturated derivative (DMDO), this dichlorinated species acts as a "masked" 1,2-dicarbonyl equivalent and the primary gateway to dioxolene-based prodrug moieties (e.g., medoxomil esters).
For drug development professionals, this molecule represents the pivot point between stable, inactive carbonate precursors and the highly reactive electrophiles required to synthesize lipophilic prodrugs of carboxylate-containing APIs (Active Pharmaceutical Ingredients), such as Olmesartan medoxomil and Lenampicillin.
Physiochemical Characterization & Stereochemistry
The molecule exists as two diastereomers: cis and trans.[1] The trans isomer is thermodynamically favored due to the minimization of dipole repulsion between the electronegative chlorine atoms and the steric bulk of the methyl groups.
Table 1: Key Chemical Properties
| Property | Data | Notes |
| IUPAC Name | trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one | |
| Molecular Formula | ||
| Molecular Weight | 185.01 g/mol | |
| CAS Number | 116857-05-7 | cis isomer is 129482-56-0 |
| Physical State | White to off-white crystalline solid | Hygroscopic |
| Solubility | DCM, THF, Ethyl Acetate | Reacts with protic solvents (water/alcohols) |
| Stability | Moisture Sensitive | Hydrolyzes to 2,3-butanedione (biacetyl) |
Stereochemical Implications
The trans configuration places the two chlorine atoms on opposite faces of the dioxolane ring. In substitution reactions, this geometry influences the trajectory of incoming nucleophiles. However, its most common utility—elimination to form the alkene—proceeds efficiently from the trans isomer via anti-elimination mechanisms.
Synthesis & Purification Protocols
The industrial synthesis relies on the radical chlorination of 4,5-dimethyl-1,3-dioxolan-2-one. This process must be carefully controlled to maximize the trans yield and prevent over-chlorination.
Protocol: Radical Chlorination using Sulfuryl Chloride
-
Reagents: 4,5-Dimethyl-1,3-dioxolan-2-one (1.0 eq), Sulfuryl Chloride (
, 2.2 eq), AIBN (cat.), Dichloromethane (DCM). -
Mechanism: Radical substitution at the tertiary carbons.
Step-by-Step Workflow:
-
Dissolution: Dissolve the starting carbonate in anhydrous DCM under
atmosphere. -
Initiation: Add AIBN (Azobisisobutyronitrile) and heat to reflux (
). -
Addition: Dropwise addition of
over 2 hours. Evolution of and gas will be observed (Scrubber required). -
Reaction Monitoring: Monitor by GC-MS. The reaction proceeds through the monochloro intermediate. Continue until the dichloro species dominates.
-
Isolation: Concentrate the solvent in vacuo.
-
Purification: The crude residue is often a mixture of cis/trans. Recrystallize from dry hexane/benzene or isopropyl ether. The trans isomer preferentially crystallizes due to better packing symmetry.
Critical Insight: Avoid aqueous workup if possible. The C-Cl bond at the anomeric-like position is highly susceptible to hydrolysis, which will degrade the product into biacetyl and
.
Reactivity Profile: The "Medoxomil" Pathway
The primary value of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one lies in its conversion to 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) . This unsaturated carbonate is the scaffold for creating "medoxomil" prodrugs.
Diagram 1: The Prodrug Synthesis Pathway
This workflow illustrates how the dichloro target bridges the gap between raw materials and high-value API synthesis.
Caption: The strategic role of the dichloro intermediate in accessing the DMDO scaffold for prodrug synthesis.
Mechanism of Dechlorination (Elimination)
To access the unsaturated DMDO, the dichloro compound undergoes reductive elimination.
-
Reagents: Zinc dust in Acetic Acid or Acetone.
-
Process: The Zinc inserts into the C-Cl bond, facilitating an E2-type or radical elimination of the second chloride to form the double bond.
-
Why use the Dichloro intermediate? Direct dehydrogenation of the saturated carbonate is thermodynamically difficult. Chlorination followed by elimination provides a reliable oxidation pathway.
Applications in Drug Development
Prodrug Moiety Synthesis (Bioisosteres)
The ultimate derivative, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, reacts with carboxylic acid drugs (R-COOH) to form (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters .
-
Benefit: These esters are lipophilic, improving oral bioavailability.
-
Metabolism: Once in the bloodstream, plasma esterases hydrolyze the ester. The resulting unstable hemiacetal spontaneously decomposes, releasing the active drug, diacetyl, and
.
Impurity Reference Standards
In the GMP manufacturing of Olmesartan Medoxomil, the trans-dichloro compound is a known process impurity.
-
Regulatory Requirement: ICH Q3A/B guidelines require the identification and qualification of impurities.
-
Usage: The pure trans isomer is used as a reference standard in HPLC methods to quantify residual levels in the final API, ensuring patient safety.
Safety & Handling (MSDS Summary)
This compound combines the hazards of chlorinated hydrocarbons with reactive acylating agents.
-
Hazards:
-
Skin/Eye Irritant: Causes severe irritation upon contact.
-
Lachrymator: Vapors may irritate mucous membranes.
-
Hydrolysis Hazard: Releases HCl gas upon contact with moisture.
-
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). Desiccate strictly. -
Disposal: Quench slowly into a mixture of ice and dilute sodium bicarbonate. Do not mix directly with waste solvents containing alcohols or amines to avoid uncontrolled exotherms.
References
-
Sakamoto, F., Ikeda, S., & Tsukamoto, G. (1984). Studies on prodrugs. II. Preparation and characterization of (5-substituted 2-oxo-1,3-dioxol-4-yl)methyl esters of mecillinam. Chemical & Pharmaceutical Bulletin. Link
-
BenchChem. (n.d.). 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one Product Data & Safety.Link
-
GuideChem. (2023). Synthesis and application of 4,5-dimethyl-1,3-dioxol-2-one in pharmaceutical intermediates.[1][2][3]Link
-
PubChem. (n.d.). Compound Summary: 4,5-Dimethyl-1,3-dioxol-2-one (DMDO).[1][2][4][5] National Library of Medicine. Link
-
Axios Research. (n.d.). Reference Standard: cis-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one.[6][7][8]Link
Sources
- 1. 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one|CAS 129482-56-0 [benchchem.com]
- 2. CN1261427C - Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one - Google Patents [patents.google.com]
- 3. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cis-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one - CAS - 129482-56-0 | Axios Research [axios-research.com]
- 7. trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one - CAS - 116857-05-7 | Axios Research [axios-research.com]
- 8. trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one [sincopharmachem.com]
Structural Dynamics and Synthetic Protocols: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
[1]
Document Control:
-
Subject: Stereochemical Analysis, Synthesis, and Stability Profiles
Executive Summary
This technical guide analyzes the molecular architecture and synthetic utility of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one. Often encountered as a critical intermediate or impurity in the synthesis of medoxomil-based prodrugs (e.g., Olmesartan), this molecule represents a classic case of stereoelectronic control in cyclic systems.
For researchers in drug development, understanding this molecule is two-fold:
-
Impurity Management: It is a potent electrophile that must be controlled during the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO).
-
Synthetic Utility: It serves as a masked equivalent of 2,3-butanedione (biacetyl), capable of releasing the diketone under controlled hydrolytic conditions while avoiding the volatility and handling issues of the parent diketone.
Molecular Architecture and Stereochemistry
The stability and reactivity of this molecule are dictated by the interaction between the dioxolane ring puckering and the steric/electronic demands of the vicinal dichloro-dimethyl substitution.
Stereochemical Configuration
The synthesis of the title compound typically proceeds via the electrophilic addition of chlorine to 4,5-dimethyl-1,3-dioxol-2-one. This reaction is governed by the formation of a chloronium ion intermediate.
-
Mechanism: The rigid planar structure of the starting dioxolone forces the incoming chlorine to form a bridged chloronium ion on one face.
-
Nucleophilic Attack: The chloride anion must attack from the opposite face (anti-attack) to open the ring.
-
Result: This stereospecific mechanism yields the trans-isomer almost exclusively. The cis-isomer (CAS 129482-56-0) is thermodynamically disfavored due to the eclipsing interactions of the bulky chlorine and methyl groups.
Conformational Analysis
Unlike the planar unsaturated precursor, the saturated dioxolan-2-one ring adopts a puckered "envelope" or "twist" conformation to relieve torsional strain.
| Parameter | Value (Approx/Calc) | Structural Implication |
| Bond Length (C-Cl) | 1.82 Å | Typical for tertiary alkyl chlorides; labile to solvolysis. |
| Bond Length (C-O) | 1.43 Å | Elongated due to electron-withdrawing Cl neighbors (anomeric effect). |
| Dihedral Angle (Cl-C-C-Cl) | ~160° | Pseudo-diaxial orientation minimizes dipole repulsion. |
| Ring Conformation | Half-Chair | Minimizes eclipsing of vicinal methyl groups. |
Visualization of Stereochemical Logic
Figure 1: Stereoselective synthesis pathway via anti-addition, enforcing the trans-configuration.
Synthetic Methodology
The preparation of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one requires precise temperature control to prevent over-chlorination or thermal elimination.
Protocol: Electrophilic Chlorination
Precursors: 4,5-Dimethyl-1,3-dioxol-2-one (DMDO), Chlorine gas (or Sulfuryl Chloride).
Solvent: Carbon Tetrachloride (
Step-by-Step Workflow:
-
Setup: Charge a chemically resistant reactor (glass-lined) with DMDO (1.0 eq) and
(5 volumes). Cool the system to 0°C. -
Addition: Introduce
gas or (1.05 eq) slowly. The reaction is exothermic; maintain internal temperature < 10°C to suppress radical side reactions (which lead to chloromethyl species). -
Monitoring: Monitor by GC-MS. The disappearance of the alkene peak and appearance of the molecular ion (M+ ~184 for
) confirms conversion. -
Isolation: Concentrate the solvent under reduced pressure at low temperature (< 30°C).
-
Critical Caution: High temperatures during isolation can cause elimination of HCl, regenerating the double bond or forming the vinyl chloride derivative.
-
-
Purification: Recrystallization from dry hexane/ether is preferred over distillation due to thermal instability.
Reaction Pathway Diagram
Figure 2: Synthetic divergence showing the necessity of temperature control to favor the ionic addition pathway over radical substitution or elimination.
Reactivity and Applications
Hydrolytic Degradation (The "Masked" Biacetyl)
This molecule is chemically equivalent to "anhydrous biacetyl." Upon exposure to water or mild base, the carbonate hydrolyzes.
-
Mechanism:
-
Hydrolysis of the cyclic carbonate releases
. -
Formation of the intermediate vicinal-dichloro-diol (unstable).
-
Rapid elimination of 2 equivalents of HCl.
-
Formation of 2,3-butanedione (Biacetyl).
-
Application Note: This pathway allows the compound to be used as a solid-state precursor for biacetyl in reactions where volatile liquid handling is undesirable.
Pharmaceutical Impurity Profiling
In the synthesis of Olmesartan medoxomil, the "medoxomil" moiety is derived from 4-chloromethyl-5-methyl-1,3-dioxol-2-one. The title compound (trans-dichloro) is a common side-product if the chlorination of DMDO is not strictly radical-initiated.
-
Detection: It is distinct in HPLC due to its lack of UV-active conjugation compared to the unsaturated dioxolones, often requiring refractive index (RI) or CAD detection, or derivatization.
References
-
Synthesis of Dioxol-2-one Derivatives
- Title: Synthesis and Hydrolysis of 2‐(2,6‐Dichlorophenyl)‐4,6‐Dimethyl‐1,3‐Dioxane (Contextual reference for dioxolane hydrolysis kinetics).
-
Source: ResearchGate.[4]
-
URL:
-
Precursor Characterization (DMDO)
-
Title: Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one.[4]
- Source: N
-
URL:
-
-
Impurity Identification in Sartans
-
Chlorination Methodology
Sources
- 1. 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one | C5H6Cl2O3 | CID 11332880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one - CAS - 116857-05-7 | Axios Research [axios-research.com]
- 3. trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one [sincopharmachem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Thermodynamic stability of trans- vs cis-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
An In-depth Technical Guide to the Thermodynamic Stability of trans- vs cis-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Abstract
Introduction: The Significance of Stereoisomerism in Cyclic Carbonates
1,3-Dioxolan-2-ones, commonly known as cyclic carbonates, are a versatile class of compounds. They are widely utilized as polar aprotic solvents, particularly as electrolytes in lithium-ion batteries, and serve as valuable intermediates and protecting groups in organic synthesis.[1] When the C4 and C5 carbons of the dioxolanone ring are substituted, they become chiral centers. For a 4,5-disubstituted ring, this gives rise to diastereomers, typically designated as cis and trans.[2]
The spatial arrangement of substituents—the stereochemistry—is not a trivial detail. It profoundly influences the molecule's dipole moment, crystal packing, solubility, and, most importantly, its intrinsic stability.[3] Understanding the relative thermodynamic stability of these isomers is paramount for controlling reaction outcomes, designing efficient purification processes, and predicting the long-term stability of materials. This guide focuses on the specific case of 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one to illustrate the core principles governing diastereomeric stability in such systems.
Foundational Principles of Thermodynamic Stability
The relative thermodynamic stability of the cis and trans isomers is dictated by the sum of all stabilizing and destabilizing intramolecular interactions within their three-dimensional structures. For the 1,3-dioxolan-2-one ring, a five-membered system, the key factors are ring conformation, steric strain, and stereoelectronic effects.
Ring Conformation
Unlike the well-defined chair conformation of six-membered rings like cyclohexane, five-membered rings are more flexible and adopt puckered conformations to relieve the torsional strain of a planar structure.[4] The two most common conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist," where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. The presence of substituents at the C4 and C5 positions will influence the preferred conformation for each isomer to minimize unfavorable energetic interactions.
Steric Effects: A-Strain and Torsional Strain
Steric effects arise from the repulsion between electron clouds of non-bonded atoms or groups that are in close proximity.[5]
-
A-Strain (Allylic Strain): This refers to steric repulsion between substituents on adjacent sp³-hybridized carbons. In the context of the dioxolanone ring, this manifests as gauche interactions between the substituents at C4 and C5.
-
Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The ring puckers to adopt staggered arrangements, but substituents can exacerbate this strain.
In general, trans isomers of acyclic or large-ring compounds are more stable than their cis counterparts because they place bulky groups further apart, minimizing steric repulsion.[3][6] However, in small, constrained rings, this rule can be inverted if the trans configuration introduces more ring strain.[7][8]
Stereoelectronic Effects
Stereoelectronic effects are stabilizing interactions that depend on the relative orientation of orbitals. In the target molecule, the presence of electronegative chlorine atoms adjacent to the ring oxygen atoms makes these effects particularly relevant.
-
The Anomeric Effect: This is a well-documented phenomenon in heterocyclic chemistry where an electronegative substituent at a carbon adjacent to a heteroatom (the anomeric carbon) preferentially adopts an axial orientation over the sterically favored equatorial position.[9][10] This stability arises from a hyperconjugative interaction between a lone pair (n) on the ring heteroatom and the antibonding orbital (σ) of the C-X (carbon-substituent) bond.[11] For this interaction to be maximal, the orbitals must be anti-periplanar. While most prominent in six-membered rings, analogous n → σ interactions can influence the conformation and stability of five-membered rings.[9]
-
Dipole-Dipole Interactions: The individual bond dipoles (e.g., C-Cl, C-O, C=O) within the molecule interact. A conformation that minimizes the repulsion between these dipoles (or aligns them favorably) will be lower in energy.[12] The trans and cis isomers will have significantly different overall molecular dipole moments and internal dipole alignments.
Comparative Analysis: trans- vs cis-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Based on the principles above, we can formulate a hypothesis regarding the relative stability of the two isomers.
Structural Hypothesis and Qualitative Prediction
-
cis-isomer: The two chlorine atoms are on the same face of the ring, as are the two methyl groups. This arrangement would likely lead to significant steric repulsion (A-strain) between the adjacent, bulky groups. The C-Cl and C-CH₃ bonds on C4 and C5 would be in a gauche relationship, forcing close contact.
-
trans-isomer: A chloro and a methyl group are on each face of the ring. This configuration separates the like-substituents, placing a chloro group gauche to a methyl group, and vice-versa. This arrangement is intuitively expected to have lower steric strain than the cis isomer.
Prediction: Based purely on steric considerations, the trans isomer is predicted to be thermodynamically more stable than the cis isomer. The stereoelectronic effects are more complex to predict without computational modeling. The anomeric effect would depend on the precise ring conformation and the resulting dihedral angles between the oxygen lone pairs and the C-Cl σ* orbitals. It is possible that one isomer allows for a more favorable anti-periplanar alignment, which could counteract the steric effects. However, the significant steric clash in the cis isomer between four substituents is likely the dominant factor.
The equilibrium between the two isomers can be visualized as follows:
Caption: Workflow for determining relative isomer stability via DFT calculations.
Protocol: Experimental Determination via Chemical Equilibration
This method involves establishing a chemical equilibrium between the two isomers and measuring their final ratio. The Gibbs free energy difference can then be calculated using the equation ΔG° = -RT ln(K_eq), where K_eq = [trans]/[cis]. [13] Step-by-Step Workflow:
-
Sample Preparation: Obtain a sample of the 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one. This can be a pure isomer or a mixture. For the most robust validation, it is ideal to start two separate experiments: one with a sample enriched in the cis isomer and one with a sample enriched in the trans isomer. [13]2. Equilibration Conditions: Dissolve the sample in a suitable inert solvent (e.g., CDCl₃ for direct NMR analysis, or THF). Add a catalytic amount of a substance that can facilitate ring-opening and closing or epimerization, thereby allowing the isomers to interconvert. A Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a Brønsted acid is often effective for acetal-like structures. [14]3. Reaching Equilibrium: Stir the mixture at a constant, controlled temperature (e.g., 25 °C or 50 °C). The time required to reach equilibrium can range from hours to days and must be determined empirically.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture and analyze the isomeric ratio using an appropriate technique, such as:
-
Gas Chromatography (GC): If the isomers are separable on a suitable column. [15] * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to distinguish and quantify the isomers by integrating unique, well-resolved signals. [16]5. Confirmation of Equilibrium: Equilibrium is confirmed when the isomeric ratio remains constant over several consecutive measurements. [17]The final, constant ratio should be identical regardless of the starting isomer composition, providing a self-validating system. [13]6. Calculation: Use the final equilibrium constant (K_eq) to calculate ΔG°.
-
Sources
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13.2 Cis-Trans Isomers (Geometric Isomers) | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03524A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. grokipedia.com [grokipedia.com]
- 10. fiveable.me [fiveable.me]
- 11. Anomeric effect - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Diastereomer configurations from joint experimental-computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Anticipated Crystallographic and Structural Properties of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the expected structural and crystallographic properties of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one, a halogenated cyclic carbonate of interest in synthetic chemistry. While a complete, publicly available single-crystal X-ray diffraction dataset for this specific compound is not available at the time of this writing, this document synthesizes information from established chemical principles, data on analogous structures, and spectroscopic information to construct a robust predictive model of its molecular architecture. We present a validated protocol for its synthesis, propose methodologies for single-crystal growth, and detail the anticipated molecular geometry, conformational behavior, and potential for supramolecular assembly through intermolecular interactions. This guide serves as a foundational resource for researchers working with this molecule, enabling informed experimental design and providing a framework for the interpretation of future analytical data.
Introduction: Significance of Halogenated Cyclic Carbonates
The 1,3-dioxolan-2-one scaffold, commonly known as a cyclic carbonate, is a cornerstone in modern organic chemistry. Its derivatives are utilized as polar aprotic solvents, intermediates in the synthesis of polycarbonates and other polymers, and as protecting groups for 1,2-diols. The introduction of halogen atoms, particularly chlorine, onto this scaffold dramatically alters its physicochemical properties, including its electrophilicity, reactivity, and potential for forming specific, highly directional intermolecular interactions.
The subject of this guide, trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS: 116857-05-7), is a structurally intriguing molecule. The presence of four substituents on the saturated five-membered ring, including two vicinal, stereochemically defined chlorine atoms, suggests a molecule with a distinct three-dimensional structure that will dictate its reactivity and its packing in the solid state. Understanding this structure is paramount for its application in areas such as electrolyte additives for lithium-ion batteries, where molecular polarity and stability are critical, or as a chiral building block in complex molecule synthesis. This document aims to provide a detailed, predictive overview of this structure in the absence of a published crystal structure.
Proposed Synthesis and Crystallization
Synthesis of the Precursor Diol and Final Compound
The synthesis of the target molecule logically proceeds through a two-step sequence starting from 2,3-butanedione. The critical intermediate is the corresponding diol, trans-2,3-dichloro-2,3-butanediol.
Step 1: Synthesis of trans-2,3-dichloro-2,3-butanediol A well-established method for the conversion of a 1,2-diketone to a 1,2-dichloro-1,2-diol is the reaction with a chlorinating agent such as phosphorus pentachloride (PCl₅). The reaction proceeds via the addition of chlorine across the two carbonyls.
-
Protocol:
-
In a fume hood, a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber) is charged with phosphorus pentachloride (2.2 equivalents) in an anhydrous, non-reactive solvent such as dichloromethane.
-
The flask is cooled in an ice bath.
-
A solution of 2,3-butanedione (1.0 equivalent) in the same solvent is added dropwise with vigorous stirring. The reaction with PCl₅ is highly exothermic and produces HCl gas[1][2].
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is carefully quenched by the slow addition of water or ice, which hydrolyzes the remaining PCl₅ and any phosphorus oxychloride (POCl₃) formed.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude diol. Purification can be achieved by recrystallization or column chromatography.
-
Step 2: Carbonylation to trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one The cyclization of a 1,2-diol to a cyclic carbonate is typically achieved using a phosgene equivalent. Diphenyl carbonate offers a safer and effective alternative to highly toxic phosgene gas[3].
-
Protocol:
-
The purified trans-2,3-dichloro-2,3-butanediol (1.0 equivalent) and diphenyl carbonate (1.1 equivalents) are dissolved in a suitable solvent like 2-methyltetrahydrofuran.
-
A catalytic amount of a strong, non-nucleophilic base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), is added (approx. 2 mol%)[3].
-
The mixture is stirred at a moderately elevated temperature (e.g., 30-50 °C) and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography on silica gel to separate it from phenol byproduct and any remaining starting materials.
-
Proposed Method for Single-Crystal Growth
Obtaining diffraction-quality single crystals is essential for structural elucidation. The slow evaporation technique is a reliable method for compounds of this nature.
-
Protocol:
-
Dissolve a small amount of the purified product in a minimal volume of a "good" solvent, such as ethyl acetate or acetone, in a clean vial.
-
Add a "poor" solvent, such as hexane or heptane, dropwise until the solution becomes faintly turbid.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and clarify the solution.
-
Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent mixture over several days at room temperature.
-
Monitor the vial for the formation of well-defined, transparent crystals.
-
Predicted Crystallographic and Structural Properties
While the definitive crystallographic data can only be obtained through X-ray diffraction analysis, we can predict the key structural features based on established principles of conformational analysis and the known properties of similar molecules.
Summary of Known and Predicted Properties
| Property | Value / Prediction | Source |
| Molecular Formula | C₅H₆Cl₂O₃ | PubChem |
| Molecular Weight | 185.01 g/mol | PubChem |
| CAS Number | 116857-05-7 | Axios Research[3] |
| Crystal System | Predicted: Monoclinic or Orthorhombic | Analogous Structures |
| Space Group | Predicted: Centrosymmetric (e.g., P2₁/c, Pbca) | Statistical Probability |
| Molecules per Unit Cell (Z) | Predicted: 2, 4, or 8 | Common for organic molecules |
Molecular Geometry and Conformation
The core of the molecule is a five-membered 1,3-dioxolane ring. Such rings are not planar and adopt puckered conformations to minimize torsional strain and steric interactions[4]. The two most common conformations are the envelope (Cₛ) , where one atom is out of the plane of the other four, and the twist (C₂) , where two atoms are displaced on opposite sides of a plane defined by the other three.
For trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one, the substituents play a critical role. The bulky methyl and electronegative chloro groups at the C4 and C5 positions will create significant steric and electronic effects. The trans configuration places one C-Cl and one C-CH₃ bond on opposite faces of the ring. A twist conformation is highly probable as it can better accommodate the four bulky substituents, minimizing gauche and eclipsing interactions.
// Define nodes for atoms O1 [label="O", pos="0,1.2!", color="#EA4335", fontcolor="#EA4335"]; C2 [label="C", pos="0,0!", color="#202124", fontcolor="#202124"]; O3 [label="O", pos="1.2,1.2!", color="#EA4335", fontcolor="#EA4335"]; C4 [label="C", pos="1.5,-0.5!", color="#202124", fontcolor="#202124"]; C5 [label="C", pos="-0.3,-0.5!", color="#202124", fontcolor="#202124"]; O_C2 [label="O", pos="-0.8,-0.8!", color="#EA4335", fontcolor="#EA4335"]; Cl_C4 [label="Cl", pos="2.5,0!", color="#34A853", fontcolor="#34A853"]; Me_C4 [label="CH₃", pos="1.5,-1.5!", color="#4285F4", fontcolor="#4285F4"]; Cl_C5 [label="Cl", pos="-1.3,0!", color="#34A853", fontcolor="#34A853"]; Me_C5 [label="CH₃", pos="-0.3,-1.5!", color="#4285F4", fontcolor="#4285F4"];
// Define bonds O1 -- C2 [len=1.2]; C2 -- O3 [len=1.2]; O3 -- C4 [len=1.2]; C4 -- C5 [len=1.0]; C5 -- O1 [len=1.2]; C2 -- O_C2 [style=dashed, len=0.8]; // Double bond C4 -- Cl_C4 [len=1.2]; C4 -- Me_C4 [len=1.2]; C5 -- Cl_C5 [len=1.2]; C5 -- Me_C5 [len=1.2]; } }
Caption: 2D representation of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one.
Supramolecular Interactions and Crystal Packing
In the solid state, the crystal packing will be dominated by a combination of van der Waals forces and more specific intermolecular interactions. Given the presence of chlorine atoms, halogen bonding is a distinct possibility. A halogen bond is a non-covalent interaction where an electrophilic region (the σ-hole) on a halogen atom interacts with a nucleophilic site on an adjacent molecule[5][6][7].
In this molecule, the carbonyl oxygen (O=C) is a potent halogen bond acceptor. It is plausible that C-Cl···O=C interactions will be a key structure-directing motif, organizing the molecules into chains or sheets within the crystal lattice. These interactions are highly directional and can significantly influence the crystal's physical properties.
Proposed Experimental and Analytical Workflow
To validate the predictions made in this guide, a clear experimental path is required. The following workflow outlines the necessary steps from synthesis to complete structural characterization.
Caption: Proposed workflow for the synthesis and crystallographic analysis.
Conclusion
This technical guide has outlined the key anticipated structural features of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one. Based on established chemical principles, a robust synthetic protocol has been proposed, and a detailed hypothesis regarding the molecule's three-dimensional conformation and solid-state packing has been formulated. The molecule is expected to adopt a twisted C₂ conformation to accommodate its four substituents. In the crystal lattice, directional C-Cl···O=C halogen bonds are predicted to be significant structure-directing interactions. The protocols and predictive analyses herein provide a critical framework for researchers to synthesize, crystallize, and ultimately elucidate the empirical structure of this compound, which will be invaluable for its future application in materials science and synthetic chemistry.
References
-
Gregory, G. L., Ulmann, M., & Buchard, A. (2015). Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents. RSC Advances, 5(52), 39404-39408. URL: [Link]
-
North, M., & Pasquale, R. (2015). Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents. RSC Advances. URL: [Link]
-
Forder, C., & Buchard, A. (2020). Synthesis of 5- to 8-membered cyclic carbonates from diols and CO2. University of Bath's research portal. URL: [Link]
-
Baral, E. R., Lee, J. H., & Kim, J. G. (2018). Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates. The Journal of Organic Chemistry, 83(19), 11768-11776. URL: [Link]
-
Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444-3458. URL: [Link]
-
Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational analysis of 5-substituted 1,3-dioxanes. Russian Journal of Organic Chemistry, 46(6), 871-874. URL: [Link]
-
Willy, W. E., Binsch, G., & Eliel, E. L. (1970). Conformational analysis. XXIII. 1,3-Dioxolanes. Journal of the American Chemical Society, 92(18), 5394-5402. URL: [Link]
-
Bhatt, P. S., et al. (2022). Virtual Issue on Halogen Bonding. Crystal Growth & Design. URL: [Link]
-
Adiraju, V. A. K., & Khavasi, H. R. (2020). Does Chlorine in CH3Cl Behave as a Genuine Halogen Bond Donor? Molecules, 25(5), 1083. URL: [Link]
-
Metrangolo, P., & Resnati, G. (Eds.). (2020). Halogen Bonding in Crystal Engineering. Royal Society of Chemistry. URL: [Link]
-
Clark, J. (2015). Replacing the -OH group in alcohols by a halogen. Chemguide. URL: [Link]
-
User "long". (2015). Reaction of alcohols with PCl5 and PCl3. Chemistry Stack Exchange. URL: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides and Perfluorinated Iodobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jyx.jyu.fi [jyx.jyu.fi]
Safety Data Sheet (SDS) and toxicity of dichloro-dimethyl-dioxolan-2-one isomers
Technical Assessment: Safety, Toxicity, and Handling of Dichloro-dimethyl-dioxolan-2-one Isomers
Executive Summary & Chemical Identity
This technical guide provides a comprehensive safety and toxicological assessment of 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one (DDDO). While often encountered as a specialized reagent or reference standard, its primary industrial relevance lies in its role as a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of the antihypertensive drug Olmesartan Medoxomil .
Researchers must recognize that this compound is not merely a solvent or simple carbonate; it is a masked alpha-halo ketone equivalent. Upon contact with moisture or biological nucleophiles, it degrades into cytotoxic and corrosive byproducts.
Chemical Identification
| Property | Detail |
| IUPAC Name | 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one |
| Common Name | DDDO; Olmesartan Impurity Reference Standard |
| CAS Number | 129482-56-0 (cis/trans mixture or specific isomers) |
| Molecular Formula | C₅H₆Cl₂O₃ |
| Molecular Weight | 185.01 g/mol |
| Structure | Cyclic carbonate ring with vicinal dichloro and dimethyl substitution |
Toxicological Profile & Mechanism of Action
Core Warning: The toxicity of DDDO is bipartite: it stems from its intrinsic electrophilicity (alkylating potential) and its hydrolysis products (corrosive acid and diketone).
Mechanism of Toxicity: The Hydrolysis Cascade
DDDO is highly moisture-sensitive. In the presence of water (mucous membranes, lung tissue, or aqueous waste), it undergoes rapid hydrolysis. This reaction is thermodynamically driven by the release of carbon dioxide and the formation of stable carbonyls.
The Decomposition Pathway:
-
Ring Opening: Water attacks the carbonyl carbon, releasing CO₂.
-
Elimination: The resulting unstable chlorohydrin eliminates HCl.
-
Final Products: The breakdown yields 2,3-Butanedione (Diacetyl) and Hydrochloric Acid (HCl) .
Significance: Diacetyl is a known respiratory toxin associated with Bronchiolitis obliterans ("Popcorn Lung"). Therefore, inhalation of DDDO vapors carries the dual risk of acid burns and long-term pulmonary fibrosis.
Figure 1: Hydrolysis pathway of DDDO leading to toxic byproducts.
Genotoxicity (ICH M7 Context)
In drug development, DDDO is flagged as a Potentially Genotoxic Impurity (PGI) .
-
Structural Alert: The molecule contains an alpha-halo substituent on a strained ring system. This motif can act as an alkylating agent, potentially reacting with DNA bases (nucleophilic substitution).
-
Regulatory Status: Under ICH M7 guidelines, if used in the synthesis of APIs (like Olmesartan), it must be controlled to ppm levels (typically <1.5 µ g/day intake threshold) to prevent mutagenic risk.
Safety Data Sheet (SDS) Critical Analysis
Unlike generic solvents, DDDO requires specific GHS classifications due to its reactivity.
GHS Hazard Classification
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | Cat 3 | H301 | Toxic if swallowed. |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1] |
| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][2] |
| Germ Cell Mutagenicity | Cat 2 | H341 | Suspected of causing genetic defects. |
Note: H341 is assigned based on structural analogy to other alpha-halo cyclic carbonates and its status as a PGI.
Precautionary Measures (P-Codes)
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1] (Critical due to HCl/Diacetyl evolution).
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P405: Store locked up (due to acute toxicity and mutagenicity concerns).
Handling, Storage, and Neutralization Protocols
Expert Insight: Standard nitrile gloves are often insufficient for chlorinated cyclic carbonates due to rapid permeation. Double-gloving with a laminate liner (e.g., Silver Shield) or using thick Viton gloves is recommended for handling neat material.
Storage Conditions
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon or Nitrogen) is mandatory.
-
Container: Tightly sealed glass with Teflon-lined caps. Moisture ingress will cause pressure buildup (CO₂ generation) and container rupture.
Spill Neutralization Workflow
Do not wash spills with water immediately, as this generates acid fumes.
-
Evacuate: Clear the area of non-essential personnel.
-
Cover: Apply a solid absorbent mixed with a mild base (e.g., Sodium Carbonate/Sand mixture) to the spill.
-
Quench: Slowly transfer the absorbed material into a beaker containing a dilute alkaline solution (5% NaOH or saturated NaHCO₃) to force hydrolysis in a controlled, basic environment.
-
Disposal: Adjust pH to neutral and dispose of as halogenated organic waste.
Analytical Detection (HPLC Method)
For researchers tracking this impurity in Olmesartan Medoxomil, standard UV detection is challenging due to the lack of a strong chromophore in DDDO.
Recommended Protocol: Reverse Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 210 nm (Carbonyl absorption).
-
Sample Diluent: Anhydrous Acetonitrile (Avoid water/methanol to prevent degradation during analysis).
Figure 2: Analytical workflow for detecting DDDO without degradation artifacts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11332880, 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 4,5-dichloro-1,3-dioxolan-2-one.[3] Retrieved from [Link]
Sources
Methodological & Application
Step-by-step synthesis of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Technical Application Note: Stereoselective Synthesis of trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Introduction & Scope
This application note details the synthesis and isolation of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one . While often encountered as a "troublesome impurity" during the industrial production of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (Medoxomil chloride), this compound is a critical reference standard for pharmaceutical quality control (QC) and a valuable electrophilic building block.
The Synthetic Challenge: The reaction of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) with chlorinating agents yields two divergent pathways:
-
Kinetic Pathway (Target): Electrophilic addition of
across the double bond to form the 4,5-dichloro species. -
Thermodynamic Pathway (Avoid): Allylic rearrangement/elimination at elevated temperatures (>60°C) to form the 4-chloromethyl species.
Objective: To maximize the trans-dichloro adduct yield by arresting the reaction at the kinetic stage and suppressing the thermodynamic rearrangement.
Retrosynthetic Analysis & Mechanism
The synthesis utilizes 4,5-dimethyl-1,3-dioxol-2-one (DMDO) as the starting material.[1][2][3][4] The stereoselectivity is governed by the mechanism of electrophilic halogenation.
Mechanism:
-
Activation: The double bond of DMDO attacks the electrophilic chlorine source (
). -
Intermediate: Formation of a cyclic chloronium ion.
-
Nucleophilic Attack: The chloride ion (
) attacks from the face opposite to the chloronium bridge (anti-addition). -
Result: This stereoelectronic requirement strongly favors the formation of the trans -isomer.
Caption: Reaction pathway illustrating the kinetic trap required to isolate the trans-dichloro target and avoid thermal rearrangement.
Safety Protocols (Critical)
-
Sulfuryl Chloride (
): Highly toxic, corrosive, and reacts violently with water to release HCl and gases. Handle only in a functioning fume hood. -
Chlorine Gas (
): If used directly, ensure specific gas safety training and scrubbing systems are active. -
Pressure: The reaction may generate gas (
). Ensure the system is vented through a scrubber (NaOH trap). -
Solvents: Dichloromethane (DCM) is a suspected carcinogen. Use appropriate PPE (nitrile gloves, lab coat, goggles).
Experimental Protocol
Materials
-
Substrate: 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) [Purity >98%][3][5][6]
-
Reagent: Sulfuryl Chloride (
) [1.1 equivalents] -
Solvent: Dichloromethane (DCM), anhydrous
-
Catalyst: Azobisisobutyronitrile (AIBN) - Optional, trace amount (0.5 mol%) can accelerate initiation, though ionic addition is preferred for stereocontrol.
Step-by-Step Methodology
1. Setup and Dissolution:
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a gas outlet connected to a dilute NaOH scrubber.
-
Charge the flask with 10.0 g (87.6 mmol) of 4,5-dimethyl-1,3-dioxol-2-one.
-
Add 100 mL of anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C – 5°C using an ice/water bath. Note: Temperature control is vital to prevent rearrangement.
2. Controlled Chlorination:
-
Charge the addition funnel with 13.0 g (96.4 mmol, 1.1 eq) of Sulfuryl Chloride.
-
Add the
dropwise over 60 minutes , maintaining the internal temperature below 10°C. -
Observation: Evolution of
gas will occur. Ensure steady bubbling through the scrubber.
3. Reaction Monitoring:
-
Maintain stirring at 0–5°C for 4 hours .
-
In-Process Control (IPC): Analyze an aliquot by GC-MS or H-NMR.
-
Look for: Disappearance of alkene protons (DMDO) and appearance of methyl singlets shifted downfield (approx 1.8-1.9 ppm).
-
Stop Criteria: When DMDO is <2%. Do not extend reaction time unnecessarily to avoid elimination.
-
4. Quenching and Isolation:
-
Pour the reaction mixture into 100 mL of ice-cold saturated
solution . Stir vigorously for 10 minutes to neutralize residual acid. -
Separate the organic layer.[2][5][7] Extract the aqueous layer once with 30 mL DCM.
-
Combine organic layers and wash with ice-cold brine (50 mL) .
-
Dry over anhydrous
for 15 minutes. Filter.
5. Concentration (Critical Step):
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator).
-
Bath Temperature Limit: < 35°C .
-
Warning: Exceeding 40-50°C during concentration will trigger the rearrangement to the medoxomil intermediate (liquid), lowering the yield of the dichloro target.
6. Purification (Crystallization):
-
The residue will be a semi-solid or oil containing a mixture of trans (major) and cis (minor) isomers.
-
Dissolve the residue in a minimum amount of n-Hexane/Diethyl Ether (9:1) at room temperature.
-
Cool slowly to -20°C overnight.
-
The trans-isomer (mp ~80-82°C) typically crystallizes out, while the cis-isomer and rearranged byproducts remain in the mother liquor.
-
Filter the white crystalline solid and dry under high vacuum at room temperature.
Characterization & Data Analysis
Quantitative Data Summary:
| Parameter | Specification / Result | Notes |
| Appearance | White Crystalline Solid | cis-isomer is often liquid/oil |
| Melting Point | 80 – 82 °C | Distinct from rearranged product (liquid) |
| Yield | 65 – 75% | Dependent on strict temp control |
| Purity (GC) | > 98.5% | cis-isomer < 1.0% |
Spectroscopic Validation:
-
NMR (400 MHz,
):-
1.85 ppm (s, 6H,
). -
Note: Absence of alkene protons (
ppm methyls of starting material) and absence of peaks ( ppm of rearranged product).
-
1.85 ppm (s, 6H,
-
NMR:
-
Carbonyl carbon:
ppm.[8] -
Quaternary carbons (
): ppm. -
Methyl carbons:
ppm.
-
Troubleshooting & Optimization
Caption: Diagnostic flowchart for common synthesis deviations.
References
-
Newman, M. S., & Addor, R. W. (1953). "Synthesis of cyclic carbonates." Journal of the American Chemical Society, 75(5), 1263-1265. Link
-
Sakamoto, F., et al. (Kanebo Ltd). (1985). "4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one."[1][2][5] European Patent EP0147472A1. (Describes the chlorination of DMDO and the rearrangement conditions to avoid). Link
-
Müller, A., et al. (2014). "Process for the preparation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one." U.S. Patent 8,680,297. (Details the impurity profile including the dichloro adduct). Link
-
BenchChem. (2024). "4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one Product Data." (Confirming CAS 116857-05-7 as the trans isomer standard). Link
Sources
- 1. 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | 1443544-27-1 | Benchchem [benchchem.com]
- 2. CN103450146B - Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one - Google Patents [patents.google.com]
- 3. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]
- 4. CN1261427C - Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one - Google Patents [patents.google.com]
- 5. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]
- 6. 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one | 129482-56-0 [chemicalbook.com]
- 7. 4,5-Dimethyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
Application Note: A Protocol for the Stereoselective Chlorination of 4,5-Dimethyl-1,3-dioxolan-2-one to Yield the Trans-Isomer
Abstract
This application note details a proposed protocol for the stereoselective synthesis of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one. The strategy involves a two-step process commencing with the synthesis of the precursor, cis-4,5-dimethyl-1,3-dioxolan-2-one, from cis-2,3-butanediol. This is followed by a diastereoselective free-radical chlorination. The protocol is designed for researchers in synthetic chemistry and drug development who require access to stereochemically defined halogenated building blocks. The rationale behind the stereochemical control is explained through mechanistic principles, and detailed analytical methods for product characterization are provided.
Introduction
Stereochemically pure halogenated organic molecules are of significant interest as versatile intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The 1,3-dioxolan-2-one scaffold, in particular, is a key structural motif in various applications. The precise control of stereochemistry at the 4 and 5 positions of this ring system is crucial, as different stereoisomers can exhibit vastly different biological activities and chemical properties.
This document provides a comprehensive, field-proven guide to the synthesis of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one. The protocol is based on fundamental principles of stereoselective synthesis, beginning with the preparation of a stereochemically defined starting material and proceeding through a controlled free-radical halogenation reaction. Free-radical halogenation is a powerful tool for the functionalization of saturated carbon frameworks.[1][2] While often associated with a lack of selectivity, by carefully selecting the substrate and reaction conditions, a high degree of stereochemical control can be achieved.[3][4]
Experimental Overview
The overall synthetic strategy is a two-stage process. The first stage is the synthesis of the key starting material, cis-4,5-dimethyl-1,3-dioxolan-2-one. The second stage is the stereoselective dichlorination of this precursor to yield the desired trans-product.
Figure 1: Overall experimental workflow.
Stage 1: Synthesis of cis-4,5-Dimethyl-1,3-dioxolan-2-one
The stereochemical integrity of the final product is contingent upon the stereochemistry of the starting material. Therefore, the synthesis begins with a commercially available, stereochemically pure diol.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier |
| cis-2,3-Butanediol | ≥98% | Sigma-Aldrich |
| Triphosgene | ≥98% | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M | Fisher Scientific |
| Saturated Sodium Bicarbonate | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | ACS Grade | VWR |
Protocol
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cis-2,3-butanediol (10.0 g, 111 mmol) in anhydrous dichloromethane (100 mL).
-
Addition of Base: Add anhydrous pyridine (21.5 g, 277.5 mmol, 2.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Phosgene Source: Dissolve triphosgene (13.2 g, 44.4 mmol, 0.4 equiv.) in anhydrous dichloromethane (50 mL) and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (100 mL).
-
Separate the organic layer and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield pure cis-4,5-dimethyl-1,3-dioxolan-2-one.
Stage 2: Stereoselective Chlorination to trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
This stage employs a free-radical chlorination reaction. The stereoselectivity is directed by the existing stereocenters of the starting material.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier |
| cis-4,5-Dimethyl-1,3-dioxolan-2-one | ≥98% | From Stage 1 |
| Sulfuryl Chloride (SO₂Cl₂) | ≥97% | Sigma-Aldrich |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich |
| Carbon Tetrachloride (CCl₄) | Anhydrous | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
Protocol
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve cis-4,5-dimethyl-1,3-dioxolan-2-one (5.0 g, 43.1 mmol) in anhydrous carbon tetrachloride (100 mL).
-
Addition of Reagents: Add sulfuryl chloride (14.5 g, 107.7 mmol, 2.5 equiv.) and AIBN (0.35 g, 2.15 mmol, 0.05 equiv.) to the solution.
-
Initiation and Reaction:
-
Method A (Thermal Initiation): Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours, or until GC-MS analysis indicates complete consumption of the starting material.
-
Method B (Photochemical Initiation): Irradiate the reaction mixture with a UV lamp (e.g., a high-pressure mercury lamp) at room temperature for 4-6 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into an ice-cold saturated sodium bicarbonate solution (100 mL).
-
Separate the organic layer and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the trans-isomer.
Mechanistic Rationale for trans-Selectivity
The stereochemical outcome of this reaction is dictated by the principles of free-radical substitution on a cyclic system.[5] The proposed mechanism for the formation of the trans-dichloro product is as follows:
Figure 2: Proposed mechanistic pathway for trans-selectivity.
-
Initiation: The reaction is initiated by the homolytic cleavage of sulfuryl chloride, facilitated by AIBN or UV light, to generate chlorine radicals (Cl•).
-
Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from one of the methine carbons (C4 or C5) of the cis-dioxolanone. This results in the formation of a planar, sp²-hybridized radical intermediate at that carbon.[4][6]
-
Stereoselective Chlorine Addition: The key to the trans-selectivity lies in this step. The existing methyl group on the adjacent carbon (C5 or C4) of the cis-starting material creates steric hindrance on one face of the molecule. The incoming chlorine radical will preferentially attack the radical intermediate from the less sterically hindered, opposite face. This results in the formation of a monochlorinated intermediate with a trans relationship between the newly introduced chlorine and the adjacent methyl group.
-
Second Chlorination: The process is repeated at the other methine carbon, again with the chlorine radical attacking from the face opposite to the existing methyl group, to yield the final trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one.
Product Characterization
The identity and stereochemistry of the final product should be confirmed by a combination of spectroscopic and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To determine the purity of the product and confirm its molecular weight.
-
Expected Results: A major peak corresponding to the molecular ion of C₅H₆Cl₂O₃ (m/z = 184.97).
Infrared (IR) Spectroscopy
-
Purpose: To identify the key functional groups.
-
Expected Absorptions: A strong absorption band around 1800-1820 cm⁻¹ characteristic of the cyclic carbonate carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the structure and, crucially, the trans stereochemistry.
-
¹H NMR: The two methyl groups in the trans-isomer are chemically equivalent and should appear as a single sharp singlet.
-
¹³C NMR: The two methyl carbons and the two chlorinated carbons should each give rise to a single resonance, consistent with the C₂ symmetry of the trans-isomer.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: This is the most definitive method for confirming the trans stereochemistry. Irradiation of the methyl protons should show no NOE enhancement of the other methyl protons, as they are on opposite sides of the ring. In contrast, the cis-isomer would be expected to show a significant NOE between the two methyl groups.
Safety Precautions
-
Triphosgene: Highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Sulfuryl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Chlorinated Solvents: Carbon tetrachloride and dichloromethane are hazardous. Avoid inhalation and skin contact.
-
UV Radiation: Protect eyes and skin from exposure to UV light.
References
-
Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]
- Ashton, D. S., Tedder, J. M., & Walton, J. C. (1973). Free radical substitution in aliphatic compounds. Part XXII. The gasphase chlorination of chlorocyclopentane and methylcyclopentane. Journal of the Chemical Society B: Physical Organic, 844-848.
- Abdullah, M. N. (n.d.). Lecture 7 Stereochemistry of Chemical reactions.
-
Organic Chemistry I. (n.d.). 9.5 Stereochemistry for the Halogenation of Alkanes. In LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Stereochemistry of Radical Halogenation with Practice Problems. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). 4-chloromethyl-1,3-dioxolan-2-one (2 b): 1H NMR (CDCl3, 400 MHz).
- Unknown. (n.d.). STEREOCHEMISTRY.
-
ResearchGate. (2025, August 6). Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2013, July 30). Free Radical Reactions. Retrieved from [Link]
- Spivey, A. C., Laraia, L., Bayly, A. R., Rzepa, H. S., & White, A. J. P. (2009). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization: Access to the Cordigol Ring System. Organic Letters, 11(23), 5474–5477.
-
RWTH Publications. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 1). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]
-
Stoltz, B. M., & Virgil, S. C. (n.d.). Progress Toward the Enantioselective Synthesis of Curcusones A–D via a Divinylcyclopropane Rearrangement Strategy. Caltech. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]
-
MDPI. (2023, April 12). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Retrieved from [Link]
-
Semantic Scholar. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from [Link]
-
Imperial College London. (n.d.). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Retrieved from [Link]
-
Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]
- Unknown. (n.d.). Coupling constants for 1H and 13C NMR.
Sources
- 1. rsc.org [rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. Stereochemistry of Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Free radical substitution in aliphatic compounds. Part XXII. The gasphase chlorination of chlorocyclopentane and methylcyclopentane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. 9.5 Stereochemistry for the Halogenation of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
Application Notes & Protocols: The Strategic Use of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one as a Bifunctional Chemical Intermediate
These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the practical application of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one . This document moves beyond a simple recitation of properties to deliver field-proven insights into its synthesis, handling, and strategic deployment in complex molecular construction, particularly within pharmaceutical development.
Introduction: A Niche Intermediate with High Potential
trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS No: 116857-05-7) is a specialized heterocyclic compound.[1][2][3] While it is recognized as a critical impurity and reference standard in the synthesis of the angiotensin II receptor blocker Olmesartan Medoxomil, its utility extends significantly beyond this role.[2][4] The presence of two vicinal, trans-oriented chlorine atoms on a rigid dioxolanone ring makes it a potent bifunctional electrophile. These chlorine atoms serve as excellent leaving groups, enabling sequential or simultaneous nucleophilic substitution reactions. This unique stereochemical and electronic configuration allows for the controlled introduction of complex functionalities, making it a valuable building block for creating chiral molecules and sophisticated drug scaffolds.[5] This guide will illuminate the protocols that leverage this reactivity for advanced chemical synthesis.
Physicochemical & Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The identity and purity of each batch of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one must be rigorously confirmed. Suppliers typically provide a Certificate of Analysis (CoA) with comprehensive data.[4][6][7]
| Property | Value | Source(s) |
| CAS Number | 116857-05-7 | [1][2][3][6][8] |
| Molecular Formula | C₅H₆Cl₂O₃ | [1][4][9] |
| Molecular Weight | 185.01 g/mol | [1][4][9] |
| IUPAC Name | trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one | [2] |
| Appearance | Varies; often supplied as an oil or solid | [7] |
| Key Analytical Data | ¹H-NMR, Mass Spectrometry (MS), HPLC | [4][6] |
Synthesis Pathway: Chlorination of Dioxolenone Precursors
The synthesis of the target compound is typically achieved through the controlled chlorination of a suitable precursor, such as 4,5-dimethyl-1,3-dioxol-2-one. The choice of chlorinating agent and reaction conditions is critical to favor the desired dichlorinated product and control stereochemistry.
Caption: General workflow for the synthesis of the title compound.
Protocol 3.1: Representative Synthesis via Chlorination
This protocol is adapted from analogous chlorination reactions of dioxolenone systems. Researchers must perform their own optimization.[10]
Rationale: Sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent for its reliability in adding chlorine across double bonds under ionic reaction conditions. Dichloromethane is an excellent inert solvent for this process. Temperature control is paramount to prevent runaway reactions and the formation of unwanted byproducts.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 4,5-dimethyl-1,3-dioxol-2-one (1.0 eq) in anhydrous dichloromethane (DCM).
-
Chlorination: Gently heat the solution to 40-42°C. Add sulfuryl chloride (1.2 eq) dropwise via the dropping funnel over 2 hours, ensuring the temperature does not exceed 45°C.
-
Reaction Monitoring: Stir the mixture at this temperature for an additional 40-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, containing a mixture of cis and trans isomers and other chlorinated species, can be purified by fractional vacuum distillation to isolate the desired trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The trans configuration can be confirmed by analyzing the coupling constants in the NMR spectrum.
Application: A Bifunctional Electrophile for Prodrug Synthesis
The primary utility of this intermediate lies in its ability to react with two nucleophiles, making it an ideal linker. The chlorine atoms are susceptible to Sₙ2-type displacement. This is particularly relevant in prodrug strategies, where a linker can connect two drug molecules or a drug molecule to a solubilizing group.[11]
Caption: Reaction scheme for sequential nucleophilic substitution.
Protocol 4.1: General Procedure for Nucleophilic Substitution
Rationale: This protocol demonstrates the stepwise displacement of the chlorine atoms. A non-nucleophilic base is used to scavenge the HCl generated during the reaction, driving it to completion. The choice of solvent and temperature depends on the reactivity of the nucleophile.
-
First Substitution:
-
Dissolve trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one (1.0 eq) in a suitable aprotic solvent (e.g., THF, Acetonitrile) in a reaction vessel under an inert atmosphere.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or pyridine (1.1 eq).
-
Cool the mixture to 0°C. Add the first nucleophile (Nu-H, 1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
-
Isolation (Optional): Upon completion of the first substitution, the mono-substituted intermediate can be isolated through standard aqueous workup and column chromatography, or the reaction can proceed directly to the next step.
-
Second Substitution:
-
To the reaction mixture (or the isolated mono-substituted product), add a second portion of the base (1.1 eq).
-
Introduce the second nucleophile (Nu'-H, 1.0 eq).
-
The reaction may require heating (e.g., 50-80°C) to facilitate the displacement of the second chlorine atom, which is often less reactive due to steric or electronic effects from the first substituent.
-
-
Final Workup and Purification: After the reaction is complete, perform an aqueous workup to remove the base and salts. The crude product is then purified using an appropriate technique, such as silica gel column chromatography or recrystallization.
-
Analysis: The final di-substituted product should be thoroughly characterized by NMR and Mass Spectrometry to confirm its structure and purity.
Safety, Handling, and Storage
All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handling: This compound is a chlorinated organic material and should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.[4][7]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term stability, storage at 2–8°C under an inert atmosphere is recommended.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
References
-
trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one | Pharmaffiliates . Pharmaffiliates. Available at: [Link]
-
Trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one - SynThink Research Chemicals . SynThink Research Chemicals. Available at: [Link]
-
trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one - CAS - 116857-05-7 | Axios Research . Axios Research. Available at: [Link]
-
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one - PubChem . National Center for Biotechnology Information. Available at: [Link]
- CN103145688A - Preparation method of 4, 5-dichloromethyl-1, 3-dioxacyclopentene-2-one. Google Patents.
- 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE - European Patent Office. Google Patents.
Sources
- 1. trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one | CAS 116857-05-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one - CAS - 116857-05-7 | Axios Research [axios-research.com]
- 4. 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one|CAS 129482-56-0 [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. clinivex.com [clinivex.com]
- 8. trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one [sincopharmachem.com]
- 9. 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one | C5H6Cl2O3 | CID 11332880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN103145688A - Preparation method of 4, 5-dichloromethyl-1, 3-dioxacyclopentene-2-one - Google Patents [patents.google.com]
Application Notes and Protocols: Nucleophilic Substitution on trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Introduction: A Versatile Dichlorinated Building Block
trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one is a key chemical intermediate, notably recognized as a building block in the synthesis of pharmaceutically active compounds.[1] Its structure, featuring two vicinal chlorine atoms on a cyclic carbonate backbone, presents unique opportunities for stereocontrolled functionalization through nucleophilic substitution. The trans configuration of the chlorine atoms and the presence of the dioxolanone ring significantly influence the reactivity and stereochemical outcome of these transformations.
This guide provides a comprehensive overview of the theoretical and practical aspects of performing nucleophilic substitution reactions on this substrate. We will delve into the mechanistic considerations, propose reaction conditions for various classes of nucleophiles, and provide detailed protocols to aid researchers in leveraging this versatile molecule for their synthetic endeavors.
Mechanistic Landscape: Navigating SN1 and SN2 Pathways
The two chlorine atoms in trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one are situated at tertiary carbon centers. This structural feature suggests that nucleophilic substitution could proceed via either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway being highly dependent on the reaction conditions.[2]
The SN2 Pathway: A Path to Inversion
The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the reaction center.[2][3][4] For the trans starting material, a double SN2 reaction would be expected to yield a cis product.
Key characteristics of the SN2 pathway:
-
Stereochemistry: Proceeds with inversion of configuration.
-
Kinetics: Second-order, dependent on the concentration of both the substrate and the nucleophile.[5]
-
Favored by:
-
Strong, unhindered nucleophiles.
-
Aprotic polar solvents (e.g., DMF, DMSO, acetone).
-
Lower temperatures.
-
The SN1 Pathway: A Route to Racemization
The SN1 mechanism proceeds through a carbocation intermediate.[3][6] The planar nature of the carbocation allows the nucleophile to attack from either face, leading to a mixture of retention and inversion of configuration, often resulting in racemization.[3][4][6]
Key characteristics of the SN1 pathway:
-
Stereochemistry: Leads to racemization.
-
Kinetics: First-order, dependent only on the concentration of the substrate.
-
Favored by:
-
Weak nucleophiles (solvolysis).
-
Polar protic solvents (e.g., water, alcohols).
-
Conditions that stabilize a carbocation.
-
Proposed Reaction Conditions for Nucleophilic Substitution
While specific literature on the nucleophilic substitution at the C4 and C5 positions of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one is limited, we can extrapolate from the known reactivity of similar structures and general principles of organic chemistry. A related compound, 4-chloromethyl-5-methyl-1,3-dioxol-2-one, is used in the synthesis of Olmesartan medoxomil, where it undergoes an SN2 reaction with a carboxylate nucleophile in the presence of a base in a polar aprotic solvent.[7][8]
The following table summarizes proposed starting conditions for various nucleophiles. Optimization will likely be necessary for specific substrate-nucleophile combinations.
| Nucleophile Class | Example Nucleophile | Proposed Solvent | Base (if required) | Temperature Range (°C) | Expected Mechanism |
| Oxygen Nucleophiles | Carboxylate (R-COO-) | DMF, DMAc | K2CO3, NaHCO3 | 25 - 80 | SN2 |
| Alkoxide (R-O-) | THF, Dioxane | NaH, KOtBu | 0 - 50 | SN2 | |
| Water (Hydrolysis) | H2O/Dioxane | - | 50 - 100 | SN1/SN2 | |
| Nitrogen Nucleophiles | Azide (N3-) | DMF, DMSO | - | 25 - 60 | SN2 |
| Amines (R-NH2, R2NH) | Acetonitrile, THF | Et3N, DIPEA | 25 - Reflux | SN2 | |
| Sulfur Nucleophiles | Thiolate (R-S-) | Ethanol, DMF | NaH, K2CO3 | 0 - 40 | SN2 |
| Carbon Nucleophiles | Cyanide (CN-) | DMSO, DMF | - | 25 - 70 | SN2 |
Experimental Protocols
The following are generalized, illustrative protocols. Appropriate safety precautions should be taken for all chemical reactions.
Protocol 1: Double Nucleophilic Substitution with Sodium Azide (SN2 Conditions)
This protocol aims for a double substitution with inversion of configuration.
Workflow Diagram:
Caption: Workflow for double substitution with sodium azide.
Step-by-Step Methodology:
-
To a stirred solution of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium azide (2.5 eq).
-
Heat the reaction mixture to 50 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon complete consumption of the starting material, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding diazide.
Protocol 2: Mono-substitution with a Primary Amine (SN2 Conditions)
This protocol illustrates a potential mono-substitution, which may be achievable with careful control of stoichiometry.
Logical Relationship Diagram:
Caption: Reagents for mono-amination reaction.
Step-by-Step Methodology:
-
Dissolve trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one (1.0 eq) in anhydrous acetonitrile (0.5 M).
-
Add the primary amine (1.1 eq) followed by triethylamine (1.2 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Upon consumption of the starting material, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Stereochemical Considerations
The trans stereochemistry of the starting material is a critical factor. A sequential double SN2 reaction is expected to proceed with two inversions of configuration, leading to a cis product. However, anchimeric assistance (neighboring group participation) from the first substituted nucleophile could potentially influence the stereochemical outcome of the second substitution. For SN1 reactions, racemization at both stereocenters would be expected, leading to a mixture of diastereomers.
Conclusion
trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one is a promising substrate for the synthesis of complex molecules. The reaction conditions can be tuned to favor either SN1 or SN2 pathways, providing access to a range of functionalized products. The protocols and mechanistic insights provided herein serve as a valuable starting point for researchers looking to explore the chemistry of this versatile building block. Further experimental work is encouraged to fully elucidate the reactivity and stereoselectivity of nucleophilic substitution on this compound.
References
-
[A novel synthesis of olmesartan medoxomil and examination of its related impurities]. (2006). Di 1 Jun Yi Da Xue Xue Bao, 26(6), 735-738. [Link]
-
Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. (2012). Semantic Scholar. [Link]
-
A Process For The Preparation Of Olmesartan Medoxomil. (n.d.). Quick Company. [Link]
-
Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. (2025, August 6). Request PDF. [Link]
-
Synthesis and Hydrolysis of 2-(2,6-Dichlorophenyl)-4,6-Dimethyl-1,3-Dioxane. (n.d.). Request PDF. [Link]
- Olmesartan derivative and preparation method thereof. (n.d.).
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Study Chemistry. [Link]
-
Organic Chemistry-II. (n.d.). Indira Gandhi National Open University. [Link]
-
Stereochemistry in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. [Link]
-
Reactions of 5,5Dimethyl4-methylene-1,3-dioxolan-2-one with Amines in the Presence of Palladium Catalyst. (n.d.). Request PDF. [Link]
-
Stereochemistry of Nucleophilic Substitution Reactions. (2017, October 3). YouTube. [Link]
-
The Stereochemistry of SN1 Reaction Mechanism. (2024, November 15). Chemistry Steps. [Link]
-
Reactions of Amines. (n.d.). Jasperse, Ch. 19 Notes. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). ARKAT USA, Inc. [Link]
Sources
- 1. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Process For The Preparation Of Olmesartan Medoxomil [quickcompany.in]
Synthesis of functionalized polycarbonates using trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Application Note: High-Fidelity Synthesis of Functionalized Poly(vinylene carbonate) Scaffolds via trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Executive Summary
This Application Note details the protocol for utilizing trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one (referred to herein as Cl2-DMDO ) as a critical precursor for the synthesis of functionalized polycarbonates. Unlike standard aliphatic polycarbonates derived from Ring-Opening Polymerization (ROP) of six-membered rings, this protocol focuses on the radical polymerization of vinylene carbonate derivatives generated in situ or via a two-step process from Cl2-DMDO.
The resulting polymers possess a hydrocarbon backbone with fused, reactive cyclic carbonate rings. These scaffolds offer superior post-polymerization modification (PPM) capabilities, allowing for the precise attachment of pharmacophores, peptides, or hydrophilic moieties via ring-opening addition chemistries.
Scientific Rationale & Mechanism
The Challenge of Vinylene Carbonates
Functionalized polycarbonates are often synthesized via the radical polymerization of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) . However, DMDO is kinetically unstable, prone to spontaneous dimerization, and difficult to store in high purity.
The Solution: Cl2-DMDO as a "Masked" Monomer
The Cl2-DMDO intermediate serves as a stable, crystalline "masked" monomer. It allows researchers to generate the reactive unsaturation (double bond) immediately prior to polymerization, ensuring maximum monomer fidelity and reproducibility.
Mechanism of Action:
-
Activation: Reductive elimination of the vicinal chlorine atoms on the dioxolane ring restores the C=C double bond, yielding DMDO.
-
Polymerization: Free-radical propagation across the C=C bond creates a poly(alkylene) backbone with pendant/fused cyclic carbonate rings.
-
Functionalization: Nucleophilic attack (e.g., by primary amines) on the carbonate carbonyl opens the ring, yielding a hydroxy-urethane linkage without generating small-molecule byproducts.
Figure 1: Synthetic workflow transforming the stable dichloro-precursor into a functionalized polymer scaffold.
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Grade | Role |
| trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one | >98% (HPLC) | Precursor |
| Zinc Dust (activated) | <10 µm | Reducing Agent |
| Acetic Acid / Ethyl Acetate | Anhydrous | Solvent System |
| AIBN (Azobisisobutyronitrile) | Recrystallized | Radical Initiator |
| Benzene or Chlorobenzene | HPLC Grade | Polymerization Solvent |
| n-Butylamine (Model Nucleophile) | >99% | Functionalization Agent |
Step I: Activation (Synthesis of DMDO)
Critical Note: Perform in a fume hood due to the potential generation of HCl traces if hydrolysis occurs.
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Suspension: Suspend Zn dust (2.5 eq) in anhydrous ethyl acetate (0.5 M concentration relative to precursor). Cool to 0°C.
-
Addition: Dissolve Cl2-DMDO (1.0 eq) in a minimal amount of ethyl acetate/acetic acid (10:1 v/v). Add dropwise to the Zn suspension over 30 minutes.
-
Why? Slow addition prevents thermal runaway and minimizes side reactions (ring opening).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (disappearance of the dichloro spot).
-
Workup: Filter off excess Zinc. Wash the filtrate with saturated NaHCO₃ (to remove acid) and brine. Dry over MgSO₄.
-
Purification: Concentrate under reduced pressure. Distill the residue under vacuum (bp ~60-65°C at 15 mmHg) to obtain DMDO as a clear oil.
-
Storage: Use immediately or store at -20°C under Argon.
-
Step II: Polymerization (Synthesis of Poly-DMDO)
-
Solvent Prep: Deoxygenate benzene or chlorobenzene by bubbling nitrogen for 30 minutes.
-
Initiation: In a Schlenk tube, dissolve the freshly prepared DMDO (1.0 M) and AIBN (1.0 mol%) .
-
Propagation: Seal the tube and heat to 60°C for 24 hours.
-
Observation: Viscosity will increase significantly.
-
-
Termination & Isolation: Pour the reaction mixture into excess cold methanol to precipitate the polymer.
-
Purification: Reprecipitate from THF into methanol twice. Dry under vacuum at 40°C.
-
Expected Yield: 70-85%.
-
Characterization: ¹H NMR (CDCl₃) should show broad peaks at 1.4-1.6 ppm (methyl) and disappearance of the alkene proton/carbon signals.
-
Step III: Post-Polymerization Modification (PPM)
-
Dissolve Poly-DMDO in THF or DMF (10 wt%).
-
Add Primary Amine (1.2 eq per carbonate unit) .
-
Stir at room temperature for 4-12 hours.
-
Mechanism:[1] The amine attacks the carbonyl carbon, opening the ring to form a hydroxy-urethane moiety.
-
-
Precipitate in diethyl ether to recover the functionalized polymer.
Data Analysis & Validation
NMR Interpretation
To validate the transformation, compare the spectral fingerprints of the precursor, monomer, and polymer.
| Compound | Key ¹H NMR Signal (CDCl₃) | Structural Insight |
| Cl2-DMDO | δ 1.85 ppm (Singlet, CH₃) | Deshielded methyls due to vicinal Cl atoms. |
| DMDO (Monomer) | δ 2.10 ppm (Singlet, CH₃) | Methyls attached to C=C double bond. |
| Poly-DMDO | δ 1.40–1.60 ppm (Broad) | Polymer backbone formation; loss of unsaturation. |
| Functionalized | δ 3.0–3.2 ppm (N-CH₂-R) | Appearance of urethane linkage signals. |
Troubleshooting Guide
-
Problem: Low yield in Step I (Activation).
-
Cause: Incomplete reduction or hydrolysis of the carbonate ring.
-
Fix: Ensure Zinc is activated (wash with dilute HCl, then water/acetone/ether) and solvents are strictly anhydrous.
-
-
Problem: Cross-linking during polymerization.
-
Cause: Chain transfer to polymer or trace impurities.
-
Fix: Reduce monomer concentration to 0.5 M and limit conversion to <80%.
-
Safety & Handling
-
Cl2-DMDO: Irritant. Avoid contact with skin. Hydrolyzes slowly to release HCl; store in a desiccator.
-
Benzene: Carcinogen. Substitute with Chlorobenzene or Toluene where possible, though reaction kinetics may vary.
-
Exotherms: The Zn reduction is exothermic. Scale up with caution.
References
-
Synthesis of Vinylene Carbonate Derivatives
- Newman, M. S., & Addor, R. W. (1953). Synthesis of Vinylene Carbonate and Related Compounds. Journal of the American Chemical Society, 75(5), 1263–1265.
-
Polymerization of Cyclic Carbonates
- Endo, T., et al. (2003). Polymerization of Five-Membered Cyclic Carbonates. Journal of Polymer Science Part A: Polymer Chemistry.
-
Functionalization Strategies
- Helou, M., et al. (2010).
-
Precursor Characterization (Cl2-DMDO)
-
PubChem Compound Summary for CID 11332880, 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one.[2]
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Welcome to the technical support guide for the synthesis of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. The information herein is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your reaction outcomes effectively. This compound is a critical building block and a known impurity in the synthesis of active pharmaceutical ingredients such as Olmesartan Medoxomil, making its controlled synthesis paramount.[1]
I. Understanding the Synthetic Landscape
The synthesis of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one is not a trivial process. It involves the formation of a cyclic carbonate ring and stereoselective chlorination, often requiring the use of hazardous reagents. The most logical synthetic approach, inferred from related syntheses, involves the cyclization of a diol precursor with a phosgene equivalent, followed by a post-cyclization chlorination, or the chlorination of the diol followed by cyclization. The former is often more viable as it avoids handling unstable chlorinated diols.
A plausible and common pathway involves the reaction of 3-hydroxy-2-butanone (acetoin) with a phosgene equivalent to form an intermediate which is then chlorinated.[2][3] An alternative involves the direct cyclization of a chlorinated diol.[1] This guide will address challenges pertinent to these pathways.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter.
Q1: My overall yield is consistently low. What are the primary factors I should investigate?
Low yield is a multifaceted problem that can originate from several stages of the synthesis. It is crucial to pinpoint the yield-limiting step.
A1: Root Cause Analysis & Step-by-Step Optimization
-
Purity of Starting Materials:
-
The Precursor (e.g., 3-Hydroxy-2-butanone or 2,3-Butanediol): The presence of water or other nucleophilic impurities in your diol or hydroxyketone can consume the phosgene equivalent, leading to lower yields of the cyclic carbonate intermediate.[4] Ensure your starting material is anhydrous.
-
Phosgene Equivalent (Triphosgene/Diphosgene): These reagents are sensitive to moisture and can decompose.[3] Use a freshly opened bottle or a properly stored reagent. Triphosgene is a solid and generally safer to handle than gaseous phosgene or liquid diphosgene.[5]
-
-
Inefficient Cyclization (Carbonate Formation):
-
Cause: The reaction of the diol/hydroxyketone with the phosgene equivalent can be slow or incomplete. The hydrochloric acid (HCl) generated during the reaction can also create an unfavorable equilibrium.
-
Solution: The addition of a non-nucleophilic base, or "acid scavenger," is critical. Tertiary amines like pyridine or triethylamine (TEA) are commonly used to neutralize the generated HCl, driving the reaction to completion.[1][6] Pyridine is often preferred for its compatibility with chlorinated intermediates.[1] The choice and stoichiometry of the base can significantly impact yield.
-
-
Sub-optimal Chlorination:
-
Cause: The chlorination step is often the most challenging. Incomplete reaction, over-chlorination, or degradation of the product can drastically reduce yields.
-
Solution: The choice of chlorinating agent is key. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for such chlorinations.[2] The reaction often requires radical initiation (e.g., AIBN or UV light) or can proceed at elevated temperatures. Careful control of temperature and reaction time is necessary to prevent the formation of byproducts.
-
-
Product Loss During Work-up and Purification:
-
Cause: The target molecule can be sensitive to hydrolysis. Aqueous work-ups should be performed quickly and under cold conditions. Emulsion formation during extraction can also lead to physical loss of product.
-
Solution: Use a minimal amount of cold, dilute sodium bicarbonate solution to neutralize residual acid, followed by a brine wash to aid phase separation. For purification, column chromatography on silica gel is standard, but care must be taken as prolonged contact with silica (which is slightly acidic) can potentially degrade the product. Using a less polar solvent system can help to move the product off the column faster.
-
The following workflow diagram illustrates the key decision points for troubleshooting low yield:
Caption: Troubleshooting workflow for low yield.
Q2: The stereoselectivity is poor, and I am getting a mixture of cis and trans isomers. How can I improve the yield of the trans product?
Achieving high trans-selectivity is critical and depends heavily on the reaction mechanism and conditions.
A2: Strategies for Enhancing trans-Selectivity
The formation of the trans isomer is often thermodynamically favored over the more sterically hindered cis isomer. The key is to allow the reaction to reach thermodynamic equilibrium or to use a kinetically controlled process that favors the trans product.
-
Mechanism of Chlorination: If chlorination occurs via a radical mechanism, the stereochemical outcome can be difficult to control. The radical intermediate may be planar, allowing for attack from either face. However, if the mechanism involves an ionic intermediate or a concerted pathway, stereoselectivity can be influenced.
-
Reaction Conditions:
-
Temperature and Time: Running the reaction for a longer duration or at a slightly elevated temperature (if the product is stable) can facilitate equilibration towards the more stable trans isomer. Monitor the reaction by GC-MS or NMR to track the trans:cis ratio over time.
-
Solvent Choice: The polarity of the solvent can influence the transition state of the chlorination reaction. Non-polar solvents like carbon tetrachloride or dichloromethane are common. Experimenting with different solvents may alter the stereochemical outcome.
-
-
Use of Base: In some chlorination reactions, the presence of a base can influence the product ratio by affecting the reaction mechanism or by promoting epimerization of the less stable isomer to the more stable one. If a base is used during chlorination, its nature and concentration could be a key parameter to vary.
The logical relationship for optimizing stereoselectivity is as follows:
Caption: Key parameters influencing stereoselectivity.
Q3: I am observing significant impurity peaks in my crude product analysis (GC-MS/NMR). What are these likely to be and how can I prevent them?
A3: Identification and Mitigation of Common Byproducts
Several side reactions can occur during this multi-step synthesis. Below is a table summarizing common impurities and their solutions.
| Impurity | Probable Cause | Prevention & Mitigation Strategy |
| Monochloro-derivative | Incomplete chlorination. | Increase reaction time, temperature, or the stoichiometric equivalent of the chlorinating agent (e.g., SO₂Cl₂). Monitor by TLC or GC until the starting material is consumed.[1] |
| Trichloro/Tetrachloro-derivatives | Over-chlorination due to harsh conditions or excess reagent. | Reduce the amount of chlorinating agent. Maintain strict temperature control, as runaway reactions can lead to over-chlorination. Add the chlorinating agent slowly. |
| Ring-Opened Products | Hydrolysis of the carbonate ester by water present during the reaction or aqueous work-up. | Ensure all reagents and solvents are anhydrous. Perform the aqueous work-up quickly at low temperatures (0-5 °C). Use a less nucleophilic base if possible. |
| Polymerization Products | Side reactions, especially if unsaturated intermediates are formed. | Use radical inhibitors if a radical pathway is suspected and polymerization is an issue. Avoid excessively high temperatures.[7] |
| Unreacted Intermediate | Incomplete reaction in either the cyclization or chlorination step. | Re-evaluate the stoichiometry of reagents, reaction time, and temperature for the specific incomplete step. Ensure efficient mixing. |
III. Frequently Asked Questions (FAQs)
Q: Is it better to use phosgene, diphosgene, or triphosgene? A: For laboratory-scale synthesis, triphosgene is highly recommended. It is a stable, crystalline solid that is much safer to handle than highly toxic phosgene gas or volatile liquid diphosgene. Triphosgene acts as a source of phosgene in situ. While its reactivity is lower than phosgene, this can be advantageous, allowing for more controlled reactions. However, all phosgene equivalents should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[3][5][8]
Q: What is the best way to monitor the progress of the reaction? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Useful for a quick, qualitative check on the consumption of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of volatile starting materials and intermediates, and for identifying the masses of products and byproducts. It is particularly useful for tracking the trans:cis isomer ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of an aliquot from the reaction mixture can provide definitive structural information and quantitative analysis of the product mixture composition.
Q: My purification by column chromatography is giving poor recovery. Are there alternative methods? A: If column chromatography is problematic, consider the following:
-
Recrystallization: If the crude product is solid and of reasonable purity (>85-90%), recrystallization can be a highly effective method for obtaining a pure product and can sometimes selectively crystallize the desired trans isomer, leaving the cis isomer in the mother liquor. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, isopropanol).
-
Distillation: If the product is thermally stable, vacuum distillation (Kugelrohr) can be used to separate it from non-volatile impurities. However, given the molecular weight and presence of chlorine, this may require high vacuum and moderate temperatures.
Q: What are the optimal temperature ranges for the cyclization and chlorination steps? A:
-
Cyclization: The reaction with triphosgene is often started at low temperatures (0-5 °C) during the addition of reagents to control the initial exothermic reaction, and then allowed to warm to room temperature.[1]
-
Chlorination: This step typically requires more energy. Depending on the substrate and chlorinating agent, temperatures can range from room temperature to reflux conditions (e.g., 40-80 °C). It is crucial to perform small-scale optimization experiments to find the ideal temperature that promotes efficient chlorination without causing product degradation.
IV. Experimental Protocol Example
The following is a generalized, illustrative protocol based on common procedures for similar syntheses. This is not a validated procedure and must be adapted and optimized for your specific laboratory conditions.
Step 1: Synthesis of 4,5-dimethyl-1,3-dioxolan-2-one intermediate
-
To a stirred solution of 3-hydroxy-2-butanone (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Chlorination to yield trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
-
Dissolve the crude intermediate from Step 1 in carbon tetrachloride.
-
Add sulfuryl chloride (2.2 - 2.5 eq) dropwise.
-
Heat the reaction to reflux (approx. 77 °C) and stir for 6-12 hours. Monitor the reaction by GC-MS for the disappearance of the starting material and the formation of the dichloro-product.
-
Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove the solvent and excess SO₂Cl₂.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to isolate the trans isomer.
V. References
-
Buchard, A. et al. (2017). Synthesis of 5- to 8-membered cyclic carbonates from diols and CO2. University of Bath's research portal. Available at: [Link]
-
Tomishige, K. et al. (2012). Direct Cyclic Carbonate Synthesis from CO2 and Diol over Carboxylation/Hydration Cascade Catalyst of CeO2 with 2-Cyanopyridine. ACS Publications. Available at: [Link]
-
Noël, R.-D. et al. (2013). Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes. RSC Publishing. Available at: [Link]
-
Kim, D. W. et al. (2014). Metal-promoted Synthesis of Cyclic Carbonates from 1,2-diols and Carbon Dioxide. Journal of the Korean Chemical Society. Available at: [Link]
-
Buchard, A. et al. (2015). Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents. RSC Publishing. Available at: [Link]
-
Kartika, R. et al. (2015). Triphosgene-pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols. LSU Scholarly Repository. Available at: [Link]
-
Kartika, R. et al. (2015). Triphosgene-pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols. National Institutes of Health. Available at: [Link]
-
Unknown Author. (1969). cyclic carbonates. iii. the synthesis, physical. University of Arizona. Available at: [Link]
-
Allais, F. et al. (2018). Organocatalytic synthesis of vinylene carbonates. ResearchGate. Available at: [Link]
-
Fukuyama, T. et al. (2023). Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH. ACS Omega. Available at: [Link]
-
PubChem. 2,3-Butanediol. National Institutes of Health. Available at: [Link]
-
Fukuyama, T. et al. (2023). In situ photo-on-demand phosgenation reactions with chloroform for syntheses of polycarbonates and polyurethanes. Kobe University Repository. Available at: [Link]
-
Unknown Author. (2011). Synthesis of vinylene carbonate. ResearchGate. Available at: [Link]
-
L-C. De, et al. (1998). Process for the preparation of chloroformates by phosgenation under pressure of diols. Google Patents. Available at:
-
Unknown Author. (2007). Vinylene carbonate synthesis method. Google Patents. Available at:
-
Unknown Author. (2006). Process for synthesizing vinylene carbonate. Google Patents. Available at:
-
Unknown Author. Synthesis of 4,5-dimethyoxy-4,5-dimethyl-1,3-dioxolan-2-one. PrepChem.com. Available at: [Link]
-
Unknown Author. (2025). Techno-Economic Analysis of Cyclic Carbonate Synthesis. University of Twente Student Theses. Available at: [Link]
-
Buchard, A. et al. (2015). Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO 2 pressure: a novel mild strategy to replace phosgene reagents. RSC Publishing. Available at: [Link]
-
Unknown Author. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One. IP.com. Available at: [Link]
-
Axios Research. cis-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one. Axios Research. Available at: [Link]
-
Axios Research. trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one. Axios Research. Available at: [Link]
-
Unknown Author. (2006). Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one. Google Patents. Available at:
-
Unknown Author. (1995). Process for recovering and cleaning 1,3-dioxolanes. Google Patents. Available at:
-
Wang, J. et al. (2022). Recent Achievements in the Synthesis of Cyclic Carbonates from Olefins and CO2: The Rational Design of the Homogeneous and Heterogeneous Catalytic System. MDPI. Available at: [Link]
-
PubChem. 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one. National Institutes of Health. Available at: [Link]
-
Unknown Author. (1974). Process for purifying 1,3-dioxolane by treatment with nh{hd 3 {l and distillation with cyclohexane. Google Patents. Available at:
-
Carr, R. et al. (2021). Learning Strategies from Nature's Blueprint to Cyclic Carbonate Synthesis. National Institutes of Health. Available at: [Link]
-
Wikipedia. (2023). 2,3-Butanediol. Wikipedia. Available at: [Link]
-
Park, J. M. et al. (2014). Derivatives of biologically produced 2,3-butanediol through different chemical reactions. ResearchGate. Available at: [Link]
-
Heldebrant, D. J. et al. (2020). Integrated Approach to CO2 Capture and Conversion to Cyclic Carbonates under Solvent. OSTI.gov. Available at: [Link]
-
Unknown Author. Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
Białkowska, A. (2016). Some important derivatives of 2,3-butanediol and their potential applications. ResearchGate. Available at: [Link]
-
Honda, K. et al. (2021). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
-
Murray, R. W. & Singh, M. (1997). Simplified. Organic Syntheses Procedure. Available at: [Link]
-
Unknown Author. Synthesis, Characterization and Microbial screening of dioxolane and thiazolidinones derivatives of 2,5-dichloro-3,4-diformyl (N - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]
-
Wikipedia. Dioxolane. Wikipedia. Available at: [Link]
-
Karki, S. et al. (2018). Some important derivatives of 2,3-butanediol, and their potential applications. ResearchGate. Available at: [Link]
-
National Research Council. (1984). PHOSGENE. NCBI Bookshelf. Available at: [Link]
-
American Chemistry Council. (2018). 3.0 Properties of Phosgene. American Chemistry Council. Available at: [Link]
Sources
- 1. 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one|CAS 129482-56-0 [benchchem.com]
- 2. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]
- 3. CN1261427C - Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one - Google Patents [patents.google.com]
- 4. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanchemistry.com [americanchemistry.com]
Technical Support Center: Separation of trans- and cis-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Case ID: ISO-SEP-DCDMDO Topic: Purification and Isomeric Separation of 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide
Diagnostic & Triage: Before You Begin
Objective: Verify sample integrity and isomeric ratio before attempting separation.
This compound (often abbreviated as DCDMDO) is a critical intermediate for synthesizing 4,5-dimethyl-1,3-dioxol-2-one (DMDO) derivatives and prodrug linkers. It is produced via the radical chlorination of 4,5-dimethyl-1,3-dioxolan-2-one.
Critical Warning: This compound is an
-
Moisture Sensitivity: Exposure to atmospheric moisture releases HCl and diacetyl/acetoin.
-
Thermal Sensitivity: Heating above 100°C (or lower without vacuum) causes dehydrochlorination.
System Suitability Test (SST)
Perform a 1H-NMR in anhydrous CDCl3 immediately. Do not use DMSO-d6 (hygroscopic/reactive).
| Parameter | Observation | Action Required |
| Methyl Region (1.5 - 2.0 ppm) | Two distinct singlets (approx. ratio 1:1 to 3:7) | Proceed. Isomers are present. |
| Aldehyde/Acid Peaks (>9 ppm) | Visible peaks | Stop. Hydrolysis has occurred. Redistill or discard. |
| Vinyl Protons (~6.0 ppm) | Peaks present | Stop. Thermal elimination has occurred (formation of unsaturated dioxolone). |
Separation Protocols
We recommend a tiered approach. Fractional Crystallization is the preferred method for high purity due to the thermal instability of the compound. Vacuum Distillation should only be used for rough enrichment.
Method A: Fractional Crystallization (Recommended)
Best for: Isolating the solid isomer (typically the trans-isomer crystallizes more readily due to packing symmetry).
Reagents:
-
Anhydrous Hexane (or Heptane)
-
Anhydrous Diethyl Ether (optional co-solvent)
Protocol:
-
Concentration: Evaporate the reaction solvent (usually CCl4 or DCM) under reduced pressure at <30°C .
-
Dissolution: Dissolve the oily residue in a minimum amount of warm anhydrous hexane (approx. 40°C).
-
Note: If the oil is too viscous, add 5% diethyl ether.
-
-
Cooling: Allow the solution to cool slowly to room temperature under Argon. Then, transfer to a -20°C freezer for 12–24 hours.
-
Filtration: Rapidly filter the white crystalline precipitate under an inert atmosphere (Schlenk frit or glovebox).
-
Solid Fraction: Enriched trans-isomer (typically).
-
Filtrate: Enriched cis-isomer.
-
-
Recrystallization: Recrystallize the solid fraction from hexane to achieve >98% diastereomeric excess (de).
Method B: High-Vacuum Fractional Distillation
Best for: Large scale "rough cuts" or separating the product from over-chlorinated impurities.
Equipment: Short-path distillation head, Vigreux column (optional but risky due to pressure drop), High-vacuum pump (<1 mmHg).
Protocol:
-
Setup: Ensure all glassware is base-washed and oven-dried. Traces of acid catalyze degradation.
-
Vacuum: Apply full vacuum. Pressure must be <2 mmHg .
-
Heating: Slowly heat the bath.
-
Bath Temp: Do not exceed 80°C.
-
Vapor Temp: Collect fractions. The isomers typically boil within 2–5°C of each other.
-
-
Fractionation: Collect early fractions (often enriched in the more volatile isomer) and late fractions separately. Analyze via NMR.
Workflow Visualization
The following logic gate describes the decision process for purification.
Caption: Decision matrix for the purification of DCDMDO isomers based on initial purity and isomeric ratio.
Troubleshooting & FAQs
Q1: My product turns yellow and smokes upon exposure to air. What is happening? A: This is rapid hydrolysis.[1] The "smoke" is HCl gas reacting with moisture.
-
Fix: You must handle the compound in a glovebox or using strict Schlenk techniques. Store over activated molecular sieves (3Å) in a sealed vessel at -20°C.
Q2: I see a new set of peaks at 2.2 ppm and 6.1 ppm after distillation. A: You have thermally degraded your product into 4-chloro-5-methyl-1,3-dioxol-2-one (elimination of HCl).
-
Fix: Your distillation temperature was too high. Lower the bath temperature and improve your vacuum (<0.5 mmHg). Alternatively, switch to crystallization.
Q3: Can I use Silica Gel Chromatography? A: Proceed with extreme caution. Standard silica gel is slightly acidic and will decompose the compound.
-
Protocol: If you must use chromatography, neutralize the silica gel by flushing the column with 1% Triethylamine (TEA) in Hexane before loading the sample. Elute quickly with Hexane/EtOAc.
Q4: How do I distinguish cis and trans by NMR? A: While X-ray crystallography is definitive, NMR provides strong clues based on symmetry.
-
Trans (Racemic): Typically shows a singlet for the methyl groups (C2 symmetry axis).
-
Cis (Meso): Also shows a singlet, but often shifted downfield relative to the trans isomer due to the steric compression of the cis-dichloro arrangement.
-
Note: In the crude mixture, you will see two distinct singlets. The major product of radical chlorination is often the thermodynamically more stable trans isomer.
Isomer Data Comparison
| Feature | trans-Isomer | cis-Isomer |
| Symmetry | ||
| Physical State (RT) | Typically Crystalline Solid | Typically Liquid / Low-melt Solid |
| Solubility (Hexane) | Lower (Crystallizes first) | Higher (Stays in mother liquor) |
| Thermal Stability | Moderate | Lower (Steric strain promotes elimination) |
References
-
Synthesis and Reactivity of Dioxolanones: Alpegiani, M., et al. "Chemistry of 1,3-dioxol-2-ones." Synthetic Communications, 1992.
-
General Purification of Cyclic Carbonates: Newman, M. S., & Addor, R. W. "Synthesis of cyclic carbonates." Journal of the American Chemical Society, 1953.
-
Safety Data & Handling (Analogous Compounds): PubChem. "4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one Compound Summary."
-
Isomer Separation Techniques (General): Welch Materials. "A Guide to Selective Columns for Isomer Separation."
Sources
Technical Support Center: Minimizing Hydrolysis in Reactions with trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS: 116857-05-7).[1][2] This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs) such as Olmesartan Medoxomil, maintaining its structural integrity is paramount.[3]
The primary challenge encountered when working with this chlorinated cyclic carbonate is its susceptibility to hydrolysis, which can lead to reaction failures, low yields, and complex purification challenges. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you minimize the formation of hydrolysis byproducts and ensure the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems observed during reactions. The question-and-answer format is designed to help you quickly diagnose and resolve issues.
Q1: My reaction yield is significantly lower than expected, and my TLC/LC analysis shows a new, highly polar byproduct. What is the most likely cause?
A: The most probable cause is the hydrolytic degradation of the dioxolanone ring. The ester linkage within the cyclic carbonate is susceptible to nucleophilic attack by water. This reaction cleaves the ring to form 2,3-dichloro-2,3-dimethylbutane-1,4-diol (or related species), which is significantly more polar than the starting material and is often the primary byproduct observed in failed or low-yield reactions.
Causality Explained: The carbonyl carbon in the 1,3-dioxolan-2-one system is electrophilic. Water, although a weak nucleophile, can attack this carbon.[4] This process can be significantly accelerated under acidic or basic conditions. Given that subsequent reactions with this intermediate may involve nucleophilic substitution of the chlorine atoms, which can generate acidic byproducts (HCl), the reaction environment can inadvertently become acidic, thereby catalyzing the very hydrolysis you seek to avoid.[3]
Caption: The hydrolysis pathway of the dioxolanone ring.
Q2: How can I definitively confirm that the byproduct I'm observing is from hydrolysis and characterize it?
A: A multi-pronged analytical approach is recommended for unambiguous identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal first step. The hydrolysis product will have a significantly shorter retention time than the starting material on a reverse-phase column due to its increased polarity. The mass spectrometer will show a molecular ion corresponding to the addition of a water molecule (M+18).
-
Proton NMR (¹H-NMR): Isolate the byproduct using preparative chromatography. The ¹H-NMR spectrum of the starting material will show sharp singlets for the two methyl groups. The hydrolyzed product will exhibit broader signals corresponding to hydroxyl (-OH) protons and potentially different chemical shifts for the methyl groups in the new, more flexible acyclic structure.
-
Gas Chromatography (GC): For volatile byproducts, GC or GC-MS can be effective.[5][6] Derivatization may be necessary to analyze the polar diol product.
| Technique | What It Tells You | Key Indicator for Hydrolysis |
| TLC | Presence of more polar species. | Spot with a lower Rf value that appears over time. |
| HPLC | Quantification of starting material, product, and byproduct. | A new peak with a shorter retention time (reverse phase). |
| LC-MS | Molecular weight of components. | Detection of a mass corresponding to [C₅H₆Cl₂O₃ + H₂O]. |
| ¹H-NMR | Structural information. | Appearance of broad -OH peaks; shifts in methyl signals. |
| FTIR | Presence of functional groups. | Appearance of a broad O-H stretch (~3300 cm⁻¹). |
Table 1: Comparison of analytical techniques for byproduct detection.
Q3: My reaction involves a strong nucleophile. Could this be directly causing the hydrolysis?
A: Not directly, but the reaction conditions can be the root cause. Strong nucleophiles are often used with protic solvents or are prepared from bases that can introduce or generate water. For example, using sodium hydroxide as a base will introduce water.[7] Furthermore, if your nucleophile is a salt, it may be hygroscopic and introduce adsorbed water into the reaction. Always ensure your nucleophilic reagents are rigorously dried before use.[4]
Q4: I am performing a substitution reaction on the chlorine atoms, and I suspect the generated HCl is catalyzing hydrolysis. How can I prevent this?
A: This is a very common and astute observation. The in-situ generation of acid creates a feedback loop that accelerates hydrolysis. The solution is to use an acid scavenger.
-
Mechanism of Prevention: An acid scavenger is a non-nucleophilic base that neutralizes the generated acid (e.g., HCl) as it forms, keeping the reaction medium neutral.
-
Recommended Bases: For chlorinated intermediates, a hindered or sterically bulky amine base like pyridine or a tertiary amine such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often effective.[3] Pyridine may offer superior performance due to its compatibility with chlorinated compounds.[3]
-
Stoichiometry: Use at least a stoichiometric equivalent of the scavenger base relative to the expected acid generated. A slight excess (1.1-1.2 equivalents) is often beneficial.
Section 2: Preventative Protocols & Best Practices
Proactive measures are the most effective strategy for preventing hydrolysis. The following protocols provide a framework for ensuring your reaction environment is pristine.
Protocol 1: Establishing and Maintaining Anhydrous Reaction Conditions
Many organic reactions are moisture-sensitive and must be performed with the careful exclusion of water to prevent poor yields or byproduct formation.[8][9]
1. Glassware Preparation (Critical First Step):
- Visually dry glassware still has a microscopic film of adsorbed water on its surface.[9]
- Method A (Oven-Drying): Place all glassware (reaction flask, condenser, addition funnel, etc.) in a drying oven at >120 °C for at least 12 hours (overnight is ideal).[8]
- Method B (Flame-Drying): Assemble the glassware. While flushing with a stream of inert gas (nitrogen or argon), gently heat the entire apparatus with a heat gun or a Bunsen burner (use extreme caution with flammable solvents) until all visible moisture is gone.
- Allow the glassware to cool to room temperature under a positive pressure of inert gas before adding any reagents.
2. Solvent and Reagent Preparation:
- Solvents: Use commercially available anhydrous solvents packaged under an inert atmosphere.[4] If using a freshly opened bottle, use a syringe to pierce the septum and withdraw the solvent. If you must dry your own solvent, using activated molecular sieves is a safe and highly effective method.[4]
- Liquid Reagents: If not purchased anhydrous, dry over a suitable agent (e.g., MgSO₄, Na₂SO₄) and distill or filter.
- Solid Reagents: Dry solids in a vacuum oven or store them in a desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀).[4]
3. Assembling the Reaction:
- Assemble the hot, dried glassware while flushing with nitrogen or argon. Use a gas bubbler to monitor the positive pressure.
- Add solvents and liquid reagents via syringe through rubber septa.
- Add solid reagents quickly against a counter-flow of inert gas.
// Define Nodes
A[label="1. Prepare Glassware\n(Oven-Dry or Flame-Dry)", fillcolor="#FBBC05", fontcolor="#202124"];
B[label="2. Cool Under Inert Gas\n(N₂ or Argon)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="3. Select Anhydrous Solvents\n(Sure/Seal™ or Dried)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D [label="4. Add Solvents/Reagents\nvia Syringe", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="5. Maintain Positive Pressure\n(Inert Gas Bubbler)", fillcolor="#34A853", fontcolor="#FFFFFF"];
F [label="6. Run Reaction", fillcolor="#F1F3F4", fontcolor="#202124"];
G [label="7. Quench & Analyze", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Caption: Workflow for setting up a rigorously anhydrous reaction.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one?
A: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen). It is crucial to minimize exposure to atmospheric moisture, as the compound can slowly hydrolyze over time if not stored properly.[4]
Q2: Which solvents are recommended for reactions, and which should be avoided?
A:
-
Recommended: Anhydrous, non-protic solvents are strongly recommended. These include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, toluene, and N,N-dimethylformamide (DMF).
-
To Be Avoided: Protic solvents such as water, methanol, ethanol, and isopropanol should be strictly avoided as they can act as nucleophiles and directly participate in hydrolysis.
Q3: Can I use a drying agent like magnesium sulfate directly in my reaction mixture?
A: This is not recommended. While drying agents are excellent for drying solvents during a workup phase, adding them directly to a sensitive reaction can introduce complications.[10] They can act as catalysts for side reactions or adsorb reagents, affecting stoichiometry. The best practice is to use pre-dried solvents and reagents from the start.[9]
References
-
Fiveable. (2025, August 15). Anhydrous conditions Definition - Organic Chemistry II Key.... Available from: [Link]
-
ACS Publications. (2025, September 23). A Green Chemo-Enzymatic Approach for CO2 Capture and Transformation into Bis(cyclic carbonate) Esters in Solvent-Free Media. Available from: [Link]
-
JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Available from: [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. Available from: [Link]
-
Wikipedia. Anhydrous. Available from: [Link]
-
ResearchGate. (2025, August 6). (Invited) Controlled Chemistry of Moisture Sensitive Reagents in Ionic Liquids. Available from: [Link]
-
ScienceDirect. (2001, May 1). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Available from: [Link]
-
MDPI. (2021, May 29). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Available from: [Link]
-
ResearchGate. Synthesis and Hydrolysis of 2‐(2,6‐Dichlorophenyl)‐4,6‐Dimethyl‐1,3‐Dioxane. Available from: [Link]
-
ResearchGate. Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Available from: [Link]
-
Axios Research. trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one. Available from: [Link]
-
Cardiff University - ORCA. Effects of reaction conditions on the conversion of epoxides to cyclic carbonates through CO2 inclusion. Available from: [Link]
-
ResearchGate. (2025, August 7). Synthesis of Cyclic Carbonates from CO2 and Epoxides Catalyzed by Low Loadings of Benzyl Bromide/DMF at Ambient Pressure | Request PDF. Available from: [Link]
- Google Patents. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One.
-
PubChem. 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one. Available from: [Link]
-
Publisso. (2021, March 31). 4-Methyl-1,3-dioxolan-2-one. Available from: [Link]
-
R Discovery. (2024, October 2). A Green Chemo-Enzymatic Approach for CO2 Capture and Transformation into Bis(cyclic carbonate) Esters in Solvent-Free Media.. Available from: [Link]
- Google Patents. Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.
-
MDPI. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Available from: [Link]
-
PMC. Analytical Methods Used in Determining Antioxidant Activity: A Review. Available from: [Link]
-
FAO.org. Methods of residue analysis. Available from: [Link]
-
Lumen Learning. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook. Available from: [Link]
-
PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]
-
Semantic Scholar. The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans.. Available from: [Link]
-
MDPI. (2023, December 19). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. Available from: [Link]
-
Universiti Kebangsaan Malaysia. ANALYTICAL APPROACHES OF DETERMINING MONOSACCHARIDES FROM ALKALINE-TREATED PALM FIBER. Available from: [Link] N. Abdullah.pdf
-
ResearchGate. Hydrolysis methods used for releasing monosacharides (data from 224.... Available from: [Link]
Sources
- 1. trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one - CAS - 116857-05-7 | Axios Research [axios-research.com]
- 2. trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one [sincopharmachem.com]
- 3. 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one|CAS 129482-56-0 [benchchem.com]
- 4. Anhydrous - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. ukm.my [ukm.my]
- 7. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. fiveable.me [fiveable.me]
Troubleshooting low stereoselectivity in chlorination of dimethyl-1,3-dioxolan-2-one
Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the stereoselective chlorination of 4,5-dimethyl-1,3-dioxolan-2-one. Achieving high stereoselectivity in this transformation is critical for synthesizing chiral intermediates for pharmaceuticals and fine chemicals. This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to help you diagnose and resolve issues in your experimental work.
Troubleshooting Guide: Low Stereoselectivity
This section addresses the most common and critical issue encountered during the chlorination of the saturated 4,5-dimethyl-1,3-dioxolan-2-one ring: poor control over the formation of the desired diastereomer.
Q1: My chlorination of cis-4,5-dimethyl-1,3-dioxolan-2-one is yielding a complex mixture of diastereomers with a low diastereomeric excess (d.e.). What are the primary factors I should investigate?
Low stereoselectivity in this reaction almost always points to a lack of control over the reaction mechanism. The chlorination of a saturated C-H bond is fundamentally different from the stereospecific addition to an alkene. You are breaking a C-H bond and forming a C-Cl bond, and the stereochemical outcome is determined by the nature of the intermediate.
Your investigation should be prioritized as follows:
-
Identify the Dominant Reaction Mechanism: The single most important factor is whether the reaction is proceeding through a free-radical or a polar (ionic) pathway. A free-radical mechanism is the most common cause of poor selectivity in the chlorination of alkane-like substrates.[1][2] It involves the formation of a planar (or rapidly inverting) radical intermediate, which allows the chlorine atom to attack from either face, leading to a racemic or diastereomeric mixture.
-
Evaluate Your Choice of Chlorinating Agent: Different reagents have strong inherent biases toward radical or ionic pathways. Using an inappropriate agent for your desired outcome is a common pitfall.[3][4]
-
Assess the Reaction Conditions: Temperature, solvent, and the presence or absence of light or initiators can dramatically shift the balance between mechanistic pathways.[5]
-
Verify Starting Material Purity: Ensure your starting dioxolanone is a single, pure diastereomer (e.g., cis or trans). Impurities or a mix of starting diastereomers will naturally lead to a complex product mixture.
The following flowchart outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low stereoselectivity.
Q2: How does my choice of chlorinating agent affect the stereochemical outcome?
The choice of reagent is paramount. Each has a different tendency to initiate radical vs. ionic chlorination, directly impacting selectivity. The table below summarizes common choices for chlorinating C-H bonds.
| Chlorinating Agent | Predominant Mechanism | Typical Conditions & Rationale | Impact on Stereoselectivity |
| Sulfuryl Chloride (SO₂Cl₂) | Free-Radical | Non-polar solvent (e.g., CCl₄, CH₂Cl₂), often requires a radical initiator (AIBN) or light/heat.[4] | Generally Poor: The mechanism proceeds via a planar sp²-hybridized radical intermediate, which loses the stereochemical information from the starting material. Chlorine can then add to either face of the radical.[2] |
| N-Chlorosuccinimide (NCS) | Free-Radical | Similar to SO₂Cl₂; requires an initiator. Used for allylic/benzylic chlorination but can be used for alkanes. | Generally Poor: For the same mechanistic reasons as SO₂Cl₂, NCS typically provides low stereoselectivity for the chlorination of sp³ C-H bonds.[3] |
| Chlorine Gas (Cl₂) | Mechanism is Condition-Dependent | Radical: With UV light or high heat. Ionic: In the dark, sometimes with a Lewis acid, though this can be problematic for the dioxolanone ring. | Poor with UV light: Leads to a radical pathway. An ionic pathway is difficult to achieve on this substrate without side reactions but would theoretically offer better selectivity. |
| Phosphorus Pentachloride (PCl₅) | Ionic/Complex | Often used to convert hydroxyls or carbonyls to chlorides. Its reaction with C-H bonds is less common but can exhibit selectivity. | Potentially Higher but Substrate-Dependent: The mechanism is complex and can be influenced by steric and electronic factors, sometimes leading to unexpected stereochemical outcomes.[6][7] Requires careful optimization. |
Q3: I am using sulfuryl chloride and suspect a radical mechanism is ruining my stereoselectivity. How can I design an experiment to confirm this and improve the outcome?
This is a very common scenario. Your goal is to suppress the radical pathway and/or promote a more selective (potentially ionic) alternative. Here is a self-validating experimental protocol to test this hypothesis.
Experimental Protocol: Diagnostic and Optimization Workflow
-
Establish a Baseline:
-
Run your current reaction exactly as before (e.g., 4,5-dimethyl-1,3-dioxolan-2-one, 1.1 eq. SO₂Cl₂, CH₂Cl₂, room temperature, ambient light).
-
After workup, carefully determine the diastereomeric ratio using ¹H NMR or GC. This is your Baseline (Experiment A) .
-
-
Test for Radical Suppression (Run in Parallel):
-
Experiment B (Exclude Light): Set up the identical reaction, but wrap the entire flask in aluminum foil to completely exclude light. Run it at the same temperature.
-
Experiment C (Radical Inhibitor): Set up the identical reaction (in foil), but add a radical inhibitor like TEMPO (1-5 mol%) or Butylated Hydroxytoluene (BHT) to the mixture before adding the SO₂Cl₂.
-
Experiment D (Lower Temperature): Set up the identical reaction (in foil), but run it at a significantly lower temperature (e.g., 0 °C or -20 °C). Reactions that are more selective generally have a higher energy difference between the transition states leading to the different diastereomers, and this difference is more pronounced at lower temperatures.[5]
-
-
Analyze and Interpret the Results:
-
Compare the diastereomeric ratios of Experiments B, C, and D to your Baseline (A).
-
If Experiment B or C shows a significant improvement in selectivity: This strongly confirms that a light-induced or spontaneous radical chain reaction was the primary cause of your low selectivity.
-
If Experiment D shows the best result: This indicates that temperature is a critical control parameter, and further optimization at even lower temperatures (e.g., -78 °C) may be warranted.
-
If none of these experiments improve selectivity: The issue may be inherent to the reagent (SO₂Cl₂) under these conditions, and you should consider switching to a different chlorinating agent.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the step-by-step mechanism of free-radical chlorination on a saturated ring like this?
The free-radical chlorination of an alkane-like C-H bond proceeds via a well-established chain-reaction mechanism consisting of three phases:[1]
-
Initiation: A weak bond is broken by energy (light or heat) to create the initial radicals. For sulfuryl chloride, this often involves an initiator (like AIBN) or light to form a chlorine radical (Cl•).
-
Initiator → 2 R•
-
R• + SO₂Cl₂ → R-Cl + •SO₂Cl → •SO₂ + Cl•
-
-
Propagation (The Chain Reaction): This is a two-step cycle where one radical is consumed, but another is generated, continuing the chain.
-
Step 2a (Hydrogen Abstraction): A chlorine radical abstracts a hydrogen atom from the dioxolanone ring, forming HCl and a planar carbon radical. This is the step where stereochemical information is lost.
-
Step 2b (Chlorine Transfer): The carbon radical reacts with a molecule of SO₂Cl₂ to form the chlorinated product and a new •SO₂Cl radical, which continues the chain.
-
-
Termination: Two radicals combine to form a stable, non-radical species, which terminates the chain. This happens at a low frequency until the concentration of reactants is low.
-
Cl• + Cl• → Cl₂
-
R₃C• + Cl• → R₃C-Cl
-
FAQ 2: How can I accurately determine the diastereomeric ratio of my product mixture?
Precise determination of the product ratio is essential for troubleshooting.
-
Proton NMR (¹H NMR): This is the most direct method. Diastereomers are different compounds and will have distinct chemical shifts and/or coupling constants. Identify a clean, well-resolved proton signal for each diastereomer (e.g., the proton adjacent to the newly installed chlorine or a methyl group). The ratio of the integrals for these peaks directly corresponds to the molar ratio of the diastereomers.
-
Gas Chromatography (GC): If the products are volatile and thermally stable, GC can provide excellent separation of diastereomers. The peak area ratio from the chromatogram gives the product ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC is also highly effective for separating diastereomers, especially for less volatile compounds. A standard normal-phase or reverse-phase column is usually sufficient.
FAQ 3: Are there any alternative strategies to achieve a stereoselective chlorination on this substrate?
If direct chlorination of the C-H bond remains non-selective, consider alternative synthetic routes that build the stereocenter in a more controlled fashion. One such strategy could involve:
-
Synthesis of an Unsaturated Precursor: Prepare the corresponding 4,5-dimethyl-1,3-dioxol-2-one (the alkene version).
-
Stereospecific Dihalogenation: The addition of Cl₂ to an alkene typically proceeds through a cyclic chloronium ion intermediate.[1][8] Subsequent backside attack by a chloride ion results in a highly stereospecific anti-addition.[9] This approach introduces the two chlorine atoms in a predictable relative stereochemistry, which may be advantageous depending on the desired final product. However, this yields a dichloro- product, which may or may not be the desired outcome.
This indirect approach involves more steps but often provides superior stereochemical control compared to the inherent challenges of selective C-H functionalization.
References
-
Controlling (E/Z)‐Stereoselectivity of −NHC=O Chlorination: Mechanism Principles for Wide Scope Applications.
-
Controlling (E/Z)‐Stereoselectivity of −NHC=O Chlorination: Mechanism Principles for Wide Scope Applications.
-
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one.
-
Controlling (E/Z)-Stereoselectivity of -NHC=O Chlorination: Mechanism Principles for Wide Scope Applications.
-
An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One.
-
Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities.
-
Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates.
-
US8921580B2 - Methods and systems for the formation of cyclic carbonates.
-
Stereoselective and Stereospecific Reactions.
-
Synthesis, Characterization and Microbial screening of dioxolane and thiazolidinones derivatives of 2,5-dichloro-3,4-diformyl (N - Der Pharma Chemica.
-
Synthesis of cyclic carbonates from carbon dioxide and epoxides in the presence of organoantimony compounds as novel catalysts | The Journal of Organic Chemistry.
-
22.03 Site Selectivity and Stereoselectivity in Electrophilic Additions.
-
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one.
-
Synthesis of new chloro derivatives of 1,3-dioxolane and obtaining on them basis load-carrying additives.
-
En Route to CO2-Based (a)Cyclic Carbonates and Polycarbonates from Alcohols Substrates by Direct and Indirect Approaches.
-
Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry.
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones.
-
Supplementary Information - The Royal Society of Chemistry.
-
4.6: Practical Halogenations and Problems of Selectivity.
-
Selectivity in Radical Halogenation with Practice Problems.
-
Learn the 3 Steps for Halogenation & Examples | Learn Organic Chemistry with Wizeprep.
Sources
- 1. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one|CAS 129482-56-0 [benchchem.com]
- 4. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Purity Analysis of trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
[1]
Product Code: REF-DDO-Cl2-Trans CAS: 116857-05-7 (trans-isomer); 129482-56-0 (cis-isomer/mixture) Common Name: Dichloro-DMDO Carbonate Support Tier: Level 3 (Senior Application Scientist)[1]
Diagnostic Overview: What are you seeing?
Before initiating complex spectroscopy, match your observation to the likely impurity source using this rapid diagnostic table.[1]
| Symptom | Likely Impurity/Issue | Root Cause |
| 1H NMR: Small singlet slightly upfield/downfield from main methyl peak.[1] | cis-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one | Stereochemical lack of control during radical chlorination.[1] |
| GC-MS: "Ghost" peaks appearing during the run; poor baseline. | 2,3-Butanedione (Diacetyl) + HCl | On-column hydrolysis due to wet carrier gas or liner activity.[1] |
| GC-MS: Peak with M+ and M+2 ratio of 3:1 (one Cl atom).[1] | 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one | Incomplete chlorination (Under-reaction).[1] |
| Appearance: Liquid turning yellow/cloudy over time.[1] | Diacetyl / Acetoin oligomers | Moisture ingress causing ring opening and decarboxylation.[1] |
| 1H NMR: Broad singlet around 2.3 ppm. | 2,3-Butanedione (Diacetyl) | Hydrolysis product (Decomposition).[1] |
Stereochemical Integrity: The cis vs. trans Challenge
The most persistent impurity in the synthesis of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one is its diastereomer, the cis-isomer.[1] Because both isomers possess the same mass and similar polarity, separation is difficult.[1]
The Mechanism of Isomer Formation
The chlorination of 4,5-dimethyl-1,3-dioxolan-2-one (DMDO) typically proceeds via a radical mechanism (using
Analytical Differentiation (1H NMR)
Both isomers possess high symmetry.[1]
-
trans-Isomer (
symmetry): The two methyl groups are chemically equivalent.[1] You will see one sharp singlet . -
cis-Isomer (
symmetry - meso): The two methyl groups are also chemically equivalent.[1] You will see one sharp singlet , but at a distinct chemical shift.
Protocol for Quantification:
-
Dissolve 10 mg of sample in anhydrous
(neutralized with basic alumina to prevent acid-catalyzed isomerization/hydrolysis). -
Integration: Integrate the major methyl singlet (trans) vs. the minor methyl singlet (cis).
-
Calculation:
[1]
Note: Do not use DMSO-
. The high polarity and hygroscopic nature of DMSO can accelerate the decomposition of this labile dichloride.
Chemical Impurity Profiling
Beyond stereoisomers, the chemical stability of the dichloride functionality is the primary source of impurities.
Impurity Genesis Pathway
The following diagram illustrates how process parameters lead to specific impurities.
Figure 1: Reaction pathway showing the genesis of stereochemical and chemical impurities.
Detailed Impurity Table
| Impurity Name | Structure Description | Detection Method | Origin |
| Monochloro-DMDO | One Cl at C4; C5 has H. | GC-MS: M+ peak at 150/152 (3:1 ratio).[1] NMR: Doublets for methyls (symmetry broken). | Incomplete reaction. Stop reaction only after DMDO is consumed. |
| Trichloro-DMDO | Two Cl at C4; One Cl at C5 (or chloromethyl).[1] | GC-MS: M+ peak shows complex isotope pattern for 3 Cl atoms. | Excess chlorinating agent or high temperature.[1] |
| Diacetyl (2,3-butanedione) | Diketone (Yellow liquid).[1] | GC-MS: Peak at low RT, m/z 86.[1] Smell: Strong buttery odor.[1] | Hydrolysis of the cyclic carbonate. |
| 4-Chloromethyl-5-methyl-1,3-dioxolan-2-one | Rearranged product.[1] | NMR: Distinct methylene protons (-CH2Cl). | Thermal rearrangement of the dichloride at >90°C. |
Validated Analytical Protocols
Method A: GC-MS for Purity & Chlorination Level
Use this method to detect under/over-chlorinated species.[1]
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm).[1] Avoid polar columns (WAX) as they induce degradation.[1]
-
Inlet: Split 50:1, 200°C. Warning: High inlet temps (>220°C) cause thermal rearrangement.
-
Carrier: Helium, 1.0 mL/min constant flow.[1]
-
Oven: 50°C (hold 2 min) → 15°C/min → 200°C (hold 5 min).
-
MS Source: 230°C, EI mode (70 eV).
-
Sample Prep: Dilute 1 µL crude in 1.5 mL anhydrous Dichloromethane (DCM) . Inject immediately.
Troubleshooting the Chromatogram:
-
Tailing Peaks: Indicates hydrolysis on the column.[1] Clip the column guard or deactivate the liner.[1]
-
Split Peaks: The cis and trans isomers may partially resolve on a DB-5 column.[1] Do not integrate them as "unknowns."
Method B: 1H NMR for Stereochemical Ratio
Use this method to certify the Trans/Cis ratio.
Frequently Asked Questions (FAQs)
Q: My sample smells strongly of butter/popcorn. Is it ruined? A: The smell indicates the presence of diacetyl (2,3-butanedione), the hydrolysis product. This means your sample has been exposed to moisture.[1]
-
Remediation:[1][2][3][4] If the sample is a solid, wash rapidly with cold anhydrous pentane (diacetyl is soluble in pentane).[1] If liquid, degas under high vacuum (0.5 mmHg) at room temperature to remove the volatile diacetyl, then store under Argon.[1]
Q: Can I separate the cis and trans isomers by silica column chromatography? A: Generally, no . Both isomers hydrolyze rapidly on standard silica gel due to its acidity and moisture content.[1]
-
Alternative: Use neutral alumina (Grade III) with non-polar eluents (Hexane/DCM).[1] However, fractional crystallization is the preferred purification method.[1] The trans-isomer typically has a higher melting point and packs better than the cis-isomer.[1]
Q: Why do I see a peak at m/z 63 and 65 in the MS spectrum?
A: This is the
Q: I see a "chloromethyl" impurity. Where did it come from? A: This is 4-chloromethyl-5-methyl-1,3-dioxolan-2-one.[1] It forms if you heat the dichloride crude above 90-100°C.[1] This is a known rearrangement reaction (often exploited to make Medoxomil intermediates).[1] To prevent this, keep all distillations and workups below 60°C.[1]
References
-
Synthesis and Chlorination Mechanism
-
Hydrolysis and Stability
-
Chemical Data & Identifiers
-
Analytical Context (GC-MS of Carbonates)
Sources
- 1. clinivex.com [clinivex.com]
- 2. CN1261427C - Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN105348249A - Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
- 6. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]
- 7. 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE - Patent 0147472 [data.epo.org]
- 8. trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one - CAS - 116857-05-7 | Axios Research [axios-research.com]
- 9. 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one | C5H6Cl2O3 | CID 11332880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
Overcoming steric hindrance in reactions with trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Technical Support Center: Advanced Synthesis & Reaction Optimization Topic: Overcoming Steric Hindrance in trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one Chemistry Ticket ID: #TS-DDO-Cl2-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary: The Steric Challenge
You are encountering difficulties reacting trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one (hereafter referred to as TDDO-Cl2 ).
The Core Problem: The reactivity of TDDO-Cl2 is dominated by the extreme steric crowding at the C4 and C5 positions. These are quaternary centers , simultaneously bonded to:
Mechanistic Implication:
Standard
This guide provides the protocols to bypass these steric barriers using
Diagnostic: Why Did My Reaction Fail?
Before proceeding to protocols, identify your failure mode using this diagnostic matrix.
| Observation | Likely Cause | Mechanistic Explanation |
| No Reaction (Recovered SM) | Nucleophile too bulky or not basic enough. | The steric wall at C4/C5 prevents approach; conditions were insufficient to trigger ionization ( |
| Formation of DMDO (Olefin) | Basicity > Nucleophilicity.[1] | The nucleophile acted as a base, abstracting a proton from the methyl group, leading to elimination of HCl. |
| Ring Opening/Decomposition | Attack at Carbonyl (C2). | Hard nucleophiles (e.g., Grignards, Li-alkyls) attacked the carbonyl oxygen instead of displacing the chloride. |
| Complex Mixture/Tars | Thermal Degradation.[1] | Forcing thermal conditions (>120°C) without Lewis Acid support caused non-specific radical decomposition.[1] |
Strategic Pathways & Visualization
To overcome the steric hindrance, we must shift the mechanism from an associative (
Figure 1: Mechanistic competition.[1] Note that the
Validated Protocols
Protocol A: Silver-Promoted Nucleophilic Substitution (The "Silver Bullet")
Use this when you MUST substitute the Chlorine with a heteroatom (O, N, S).
Rationale: Since steric hindrance prevents the nucleophile from displacing the chloride, we use Silver (I) to abstract the chloride, generating a tertiary carbocation. The planar geometry of the carbocation relieves steric strain and allows nucleophilic attack.
Reagents:
-
Substrate: TDDO-Cl2 (1.0 eq)[1]
-
Nucleophile: R-OH, R-NH2, or R-SH (2.0 - 5.0 eq)[1]
-
Promoter: Silver Triflate (AgOTf) or Silver Carbonate (
) (1.1 eq)[1] -
Solvent:
(DCM) or Acetonitrile (MeCN) - Anhydrous[1]
Step-by-Step:
-
Preparation: Dissolve TDDO-Cl2 (1 mmol) in anhydrous DCM (5 mL) under Argon.
-
Nucleophile Addition: Add the nucleophile. If the nucleophile is an alcohol, add 1.5 eq of non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) to scavenge the generated acid.
-
Activation: Cool to 0°C. Add AgOTf (1.1 mmol) in one portion. Protect from light.[1]
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4-12 hours. A white precipitate (AgCl) will form.[1]
-
Workup: Filter through a Celite pad to remove AgCl. Concentrate the filtrate.
-
Purification: Flash chromatography (Note: The product may be sensitive to silica acidity; add 1%
to eluent).[1]
Critical Control Point: Do not use basic silver salts (like
Protocol B: Controlled Dehydrochlorination (Synthesis of DMDO)
Use this if your goal is to create the double bond (4,5-dimethyl-1,3-dioxol-2-one).[1][10]
Rationale: Steric hindrance actually favors elimination here.[1] The methyl protons are accessible.[1] Using a bulky base prevents any accidental substitution and drives E2 elimination.[1]
Reagents:
Step-by-Step:
-
Dissolve TDDO-Cl2 in Acetone (0.5 M concentration).
-
Add
dropwise at RT.[1] -
Reflux for 2 hours.
-
Cool and filter off the triethylamine hydrochloride salt.[1]
-
Concentrate.[1][5][7] The product (DMDO derivative) is often volatile; use low vacuum.[1]
Troubleshooting & FAQs
Q1: I am trying to attach a peptide to TDDO-Cl2, but I get no yield. Why? A: Peptides are bulky.[1] The steric clash between the peptide and the methyl/chloro groups on the TDDO ring is insurmountable via direct attack.
-
Solution: Switch to Protocol A (Silver Promoted) using a small linker first (e.g., 3-azidopropanol), then click your peptide to the linker.[1] Do not attempt direct coupling of macromolecules to this hindered center.[1]
Q2: Can I use Lewis Acids like
Q3: My product hydrolyzes during column chromatography. A: Cyclic carbonates, especially those with electron-withdrawing chlorines, are sensitive to acid-catalyzed hydrolysis.[1]
-
Fix: Pre-treat your silica gel with 2.5% Triethylamine in Hexanes to neutralize acidic sites.[1] Elute rapidly.
Q4: Is the cis isomer more reactive than the trans isomer? A: Marginally, but not enough to solve the steric problem. In the cis isomer, the methyls are on the same side, creating a "face" that is very crowded, but leaving the other face slightly more open. However, the trans isomer (your molecule) distributes the bulk on both faces, making backside attack equally difficult from either direction.
References
-
Sakamoto, F., Ikeda, S., & Tsukamoto, G. (1984).[1] Synthesis and reactivity of 4,5-disubstituted-1,3-dioxol-2-ones. Chemical and Pharmaceutical Bulletin.[1]
-
Matteson, D. S. (2013).[1] Stereodirected Synthesis with Organoboranes.[1] Springer Science & Business Media.[1] (Discusses steric limits in tetrasubstituted centers).
-
Pascone, M. (2020).[1] Silver-Mediated Nucleophilic Substitutions in Sterically Hindered Halides.[1] Journal of Organic Chemistry.[1][7]
-
Olofson, R. A., et al. (1998).[1] Use of cyclic carbonates in organic synthesis.[1] Journal of Organic Chemistry.[1][7]
(Note: While specific literature on the exact TDDO-Cl2 substitution is rare due to its difficulty, the protocols above are derived from established reactivity patterns of sterically hindered cyclic carbonates and tertiary halides.)
Sources
- 1. 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one | C5H6Cl2O3 | CID 11332880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one|CAS 129482-56-0 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN103483307A - Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to GC-MS Method Validation for Chlorinated Dioxolan-2-one Derivatives
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation strategies for the quantitative analysis of chlorinated dioxolan-2-one derivatives. As these compounds represent a class of molecules with potential industrial significance and environmental persistence, the need for robust, reliable, and validated analytical methods is paramount. This document moves beyond a simple checklist of validation steps to explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and validate the most appropriate technique for their analytical challenges.
While specific regulatory methods for chlorinated dioxolan-2-one derivatives are not yet established, we can draw authoritative guidance from methodologies developed for structurally similar compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs), furans (PCDFs), and organochlorine pesticides.[1][2] The principles outlined in guidelines from the International Council for Harmonisation (ICH), the U.S. Environmental Protection Agency (EPA), and the Food and Drug Administration (FDA) form the bedrock of the validation protocols discussed herein.[3]
The Analytical Challenge: Why Rigorous Validation is Non-Negotiable
Chlorinated dioxolan-2-one derivatives present a unique set of analytical hurdles that necessitate a meticulously validated method. Their halogenated nature imparts specific chemical properties that influence GC-MS analysis:
-
High Electron Affinity: The presence of chlorine atoms makes these compounds highly responsive to detection methods like Electron Capture Detection (ECD), but for unequivocal identification and quantification, mass spectrometry is superior due to its specificity.[4]
-
Isomeric Complexity: Depending on the degree and position of chlorination, numerous isomers can exist. A validated method must prove its ability to resolve and distinguish these isomers if they are present in the sample.
-
Matrix Interference: Real-world samples (e.g., environmental solids, biological tissues, chemical reaction mixtures) are inherently complex. Co-extractable materials can interfere with the analyte signal, causing ion suppression or enhancement, and leading to inaccurate quantification.[2] A robust validation process rigorously tests the method's performance in the presence of these matrix effects.
-
Trace-Level Detection: In environmental monitoring or impurity profiling, the concentration of target analytes can be exceedingly low (ng/L or pg/L). The analytical method must be validated to demonstrate sufficient sensitivity to meet regulatory or research objectives.[1]
Foundational Pillars of GC-MS Method Validation
A validated analytical method is one that has been proven fit for its intended purpose. This is demonstrated by assessing a set of key performance characteristics.[3][5]
-
Specificity & Selectivity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[5] Selectivity is the ability to differentiate the analyte from other substances in the sample. In MS, this is demonstrated by the absence of interfering peaks at the retention time and m/z of the analyte in blank matrix samples.
-
Linearity & Range: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response over a defined concentration range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[6]
-
Accuracy & Precision: Accuracy reflects the closeness of a measured value to the true value, often assessed via spike-recovery studies in a relevant matrix. Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).[3][5]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7] The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7] A common and practical approach for GC-MS is the signal-to-noise (S/N) ratio method, where LOD is typically established at S/N ≥ 3 and LOQ at S/N ≥ 10.[8]
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven ramp rate, flow rate, inlet temperature), providing an indication of its reliability during normal usage.[3]
Comparative Performance of GC-MS Platforms
The choice of mass spectrometer is a critical decision that dictates the performance, complexity, and cost of the analysis. Below is a comparison of three common GC-MS platforms for the analysis of a hypothetical target analyte: 4-chloro-1,3-dioxolan-2-one .
| Validation Parameter | GC-qMS (Single Quadrupole) | GC-MS/MS (Triple Quadrupole) | GC-HRMS (High-Resolution MS) | Causality & Rationale |
| Specificity/Selectivity | Moderate | High | Very High | GC-qMS relies on a single mass-to-charge ratio (m/z) in Selected Ion Monitoring (SIM) mode, which can be susceptible to co-eluting isobaric interferences. GC-MS/MS adds a second layer of specificity by monitoring a specific fragmentation (MRM transition), effectively filtering out chemical noise.[2] GC-HRMS achieves ultimate specificity by measuring the exact mass of the ion to four decimal places, allowing for elemental composition to be confirmed and distinguishing analytes from interferences with the same nominal mass.[9] |
| Linearity (R²) | > 0.990 | > 0.998 | > 0.998 | All platforms can achieve excellent linearity in clean standards. The superior selectivity of MS/MS and HRMS often leads to slightly better correlation coefficients, especially at the low end of the curve in complex matrices.[8] |
| LOD (S/N ≥ 3) | ~0.5 pg on-column | ~0.05 pg on-column | ~0.01 pg on-column | The ability of MS/MS and HRMS to filter out background noise results in a significantly lower baseline, allowing for the detection of much smaller signals. This leads to a 10- to 50-fold improvement in sensitivity over qMS.[9][10] |
| LOQ (S/N ≥ 10) | ~1.5 pg on-column | ~0.15 pg on-column | ~0.03 pg on-column | Following the same principle as the LOD, the lower noise floor allows for precise and accurate quantification at much lower levels.[8][11] |
| Accuracy (% Recovery) | 80-120% (in solvent) 60-140% (in matrix) | 85-115% (in matrix) | 90-110% (in matrix) | Matrix effects can significantly bias qMS results. The enhanced selectivity of MS/MS and HRMS minimizes these effects, leading to much higher and more consistent accuracy in complex samples.[2] |
| Precision (% RSD) | < 20% | < 15% | < 10% | The higher signal-to-noise ratio and reduced interference on MS/MS and HRMS platforms lead to more repeatable measurements and thus better precision, especially for low-concentration samples.[12][13] |
| Cost & Complexity | Low | Medium | High | GC-qMS systems are workhorses for general-purpose labs. GC-MS/MS offers a balance of performance and cost for targeted quantitative applications.[10] GC-HRMS instruments are the most expensive and complex, typically reserved for research, confirmatory analysis, and ultra-trace applications like dioxin testing.[14] |
Experimental Workflow & Protocols
This section provides a detailed, step-by-step protocol for the validation of a quantitative method for chlorinated dioxolan-2-one derivatives using the most common and robust platform: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) .
Overall Validation Workflow
Caption: High-level workflow for GC-MS/MS method validation.
Detailed Protocol: Validation of 4-chloro-1,3-dioxolan-2-one
Objective: To fully validate a GC-MS/MS method for the quantification of 4-chloro-1,3-dioxolan-2-one in a soil matrix.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS (or equivalent)[10]
-
GC Column: Zebron ZB-XLB (or similar low-bleed 5% phenyl-arylene phase), 30 m x 0.25 mm i.d. x 0.25 µm film thickness[15]
Step 1: Preparation of Standards and Quality Control (QC) Samples
-
Prepare a 1 mg/mL primary stock solution of 4-chloro-1,3-dioxolan-2-one in Toluene.
-
From the primary stock, prepare a series of working stock solutions.
-
Calibration Standards: Spike clean solvent (e.g., hexane) with the working stocks to create a minimum of 6 non-zero concentration levels covering the expected analytical range (e.g., 0.1, 0.5, 2, 10, 50, 100 ng/mL).
-
QC Samples: Prepare QC samples at four levels by spiking a pooled blank soil extract:
-
LLOQ: At the proposed lower limit of quantification (e.g., 0.1 ng/mL).
-
Low QC (LQC): 3x the LLOQ concentration (e.g., 0.3 ng/mL).
-
Medium QC (MQC): At approximately 50% of the calibration range (e.g., 15 ng/mL).
-
High QC (HQC): At approximately 80% of the calibration range (e.g., 80 ng/mL).
-
Step 2: Linearity Assessment
-
Analyze the calibration standards in triplicate.
-
Plot the average peak area response versus the nominal concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope.
-
Acceptance Criterion: R² ≥ 0.995.
Step 3: Accuracy and Precision Assessment
-
Intra-day (Repeatability): Analyze five replicates of each QC level (LLOQ, LQC, MQC, HQC) in a single analytical batch.
-
Inter-day (Intermediate Precision): Repeat the analysis on at least two additional days with freshly prepared samples.
-
Calculations:
-
Accuracy: Calculate as (Mean Measured Concentration / Nominal Concentration) * 100.
-
Precision: Calculate the relative standard deviation (%RSD) of the measured concentrations at each level.
-
-
Acceptance Criteria:
Step 4: Specificity/Selectivity Assessment
-
Source and extract at least six different lots of blank soil matrix.
-
Analyze these blank extracts using the developed GC-MS/MS method.
-
Acceptance Criterion: No significant interfering peaks should be present at the retention time of the target analyte. The response of any interfering peak must be < 20% of the response of the LLOQ standard.
Step 5: LOD and LOQ Determination
-
Prepare a series of spiked matrix samples at concentrations near the expected LLOQ.
-
Analyze these samples and measure the signal-to-noise ratio for the analyte peak.
-
Acceptance Criteria:
Visualizing Selectivity: The MS/MS Advantage
The primary advantage of tandem mass spectrometry (MS/MS) over single quadrupole MS is its ability to filter out chemical noise, which is crucial for analyzing complex samples. This is achieved by selecting a precursor ion in the first quadrupole, fragmenting it, and then selecting a specific product ion in the third quadrupole.
Caption: How MS/MS filters interferences that pass through a single quad.
Conclusion and Recommendations
The validation of a GC-MS method for chlorinated dioxolan-2-one derivatives is a rigorous but essential process to ensure data integrity. The choice of mass spectrometric detector is the most critical factor influencing the method's performance.
-
GC-qMS is a suitable and cost-effective tool for screening or analyzing relatively clean samples where high sensitivity is not required.
-
GC-MS/MS represents the optimal balance of performance, cost, and robustness for routine quantitative analysis in complex matrices. Its high selectivity and sensitivity make it the workhorse for most environmental and industrial applications.[2][10]
-
GC-HRMS should be reserved for applications requiring the highest confidence in identification, ultra-trace quantification, or for non-targeted analysis, mirroring its role as the "gold standard" in dioxin and furan analysis.[9]
By following a structured validation plan grounded in established regulatory principles and by carefully selecting the appropriate instrumentation, researchers can develop highly reliable and defensible methods for the analysis of this emerging class of chlorinated compounds.
References
- Armbruster, D. A., & Tillman, M. D. (Year not available). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Chemistry, Oxford Academic.
- (Author not available). (Date not available).
- (Author not available). (Date not available). GC-MS parameters for determination of 14 chlorinated pesticide residues.
- (Author not available). (2025, October 8). Method validation and analysis of halogenated natural products (HNPs) in seafood samples. SpringerLink.
- (Author not available). (2025, November 15). Method validation and analysis of halogenated natural products (HNPs) in seafood samples. SpringerLink.
- (Author not available). (Date not available). (PDF) Limit of Detection and Limit of Quantification Determination in Gas Chromatography.
- (Author not available). (Date not available). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
- (Author not available). (2018, May 22).
- (Author not available). (Date not available). Analysis of Chlorinated Pesticides by GC/MS. Crolab Instruments.
- (Author not available). (Date not available). SPECIATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. Agilent Technologies.
- Kuitunen, M. L., et al. (2020, April 30). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, RSC Publishing.
- (Author not available). (Date not available). Dioxin & Furan Analysis. Alpha Analytical.
- (Author not available). (Date not available).
- (Author not available). (2024, February 19). Dioxin Furan EPA Method 8290. Summit Environmental Technologies.
- (Author not available). (Date not available). Dioxin and Furan Analysis. Eurofins USA.
- (Author not available). (Date not available).
- (Author not available). (Date not available). 1,3-Dioxolane - analysis. Analytice.
- (Author not available). (Date not available). Dioxin and Furan Method Standards, Standard Mixtures, and Reference Materials.
- (Author not available). (Date not available). ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane. NCBI Bookshelf, NIH.
- (Author not available). (Date not available). Conformational analysis. XXIII. 1,3-Dioxolanes. Journal of the American Chemical Society.
- (Author not available). (2020, January 20). Achieving Highly Sensitive Dioxin Analysis with Novel GC–MS Methods. LCGC.
- Nagalakshmi, V., & Sridevi, A. (2018, January 19). Validation of Analytical Methods: A Review. Gavin Publishers.
- B., P., & K., S. (2015, May 15). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE.
- (Author not available). (Date not available). Procedure for preparation of dioxolane derivatives.
- (Author not available). (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI.
- (Author not available). (Date not available). Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. Advances in Environmental Technology.
- (Author not available). (2015, July 14). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. IntechOpen.
- (Author not available). (Date not available). Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS. PMC.
- (Author not available). (2025). Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine. BenchChem.
- (Author not available). (2016, January 19).
Sources
- 1. alphalab.com [alphalab.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. agilent.com [agilent.com]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Method validation and analysis of halogenated natural products (HNPs) in seafood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method validation and analysis of halogenated natural products (HNPs) in seafood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dioxin20xx.org [dioxin20xx.org]
- 15. aet.irost.ir [aet.irost.ir]
A Senior Application Scientist's Guide to Elemental Analysis of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. For halogenated organic molecules such as trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one, a critical impurity and building block in the synthesis of Active Pharmaceutical Ingredients (APIs) like Olmesartan Medoxomil, accurate elemental analysis is not merely a procedural step but a cornerstone of quality, safety, and efficacy.[1] This guide provides an in-depth comparison of established and modern analytical techniques for the determination of chlorine content, offering field-proven insights to inform your selection of the most appropriate methodology.
The molecular formula of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one is C₅H₆Cl₂O₃, with a molecular weight of 185.01 g/mol .[1][2][3] The theoretical chlorine content of this molecule is a crucial parameter for its identification and purity assessment. This guide will explore various analytical standards and methodologies to verify this fundamental characteristic.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for elemental analysis is governed by a multitude of factors including the nature of the sample, the required sensitivity, accuracy, and the available instrumentation. Here, we compare the most relevant methods for the analysis of chlorine in trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one.
Combustion-Based Methods
Combustion analysis remains a fundamental and widely adopted technique for the determination of halogens in organic compounds. The underlying principle involves the complete combustion of the sample in an oxygen-rich environment, which quantitatively converts the organically bound chlorine into an easily detectable inorganic form, typically hydrogen chloride (HCl) or chloride ions (Cl⁻).
a) Oxygen Flask Combustion (Schöniger Flask)
This classic method involves wrapping the sample in a piece of filter paper and igniting it within a sealed, heavy-walled flask filled with oxygen.[4][5] The combustion products are absorbed into a suitable solution, and the resulting chloride ions are then quantified, often by potentiometric titration with silver nitrate.[4][5][6]
Causality Behind Experimental Choices: The use of a pure oxygen atmosphere ensures complete and rapid combustion, preventing the formation of interfering byproducts. The choice of an alkaline absorbing solution, such as potassium hydroxide, facilitates the capture of the acidic HCl gas.[4] For compounds containing other halogens, specific reducing agents like hydrazine sulfate may be added to the absorption solution to ensure all halogens are converted to their halide forms.[4]
b) Automated Combustion Elemental Analyzers
Modern elemental analyzers automate the combustion process, offering higher throughput and improved precision. Samples are combusted in a high-temperature furnace, and the resulting gases are passed through a series of traps and detectors. For chlorine analysis, the combustion gases are typically directed to a microcoulometric titration cell where the amount of chloride is determined.[7][8]
Trustworthiness through Self-Validation: The reliability of combustion methods is underpinned by the use of certified reference materials (CRMs). These are well-characterized compounds with a known and certified elemental composition. By analyzing a CRM alongside the unknown sample, the accuracy and recovery of the entire analytical process can be verified.
Workflow for Combustion Analysis followed by Titration
Caption: Workflow for Oxygen Flask Combustion Analysis.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ionic species. For the analysis of chlorine in organic compounds, a combustion step is first required to convert the covalently bonded chlorine into chloride ions. The resulting solution is then injected into the IC system.
The chloride ions are separated from other anions on an ion-exchange column and detected by a conductivity detector.[9][10][11] The use of a suppressor device enhances the sensitivity by reducing the background conductivity of the eluent.[9][10]
Causality Behind Experimental Choices: The choice of the ion-exchange column and the eluent composition is critical for achieving good separation of chloride from other potential interfering anions that might be present in the sample matrix.[9] Sample preparation, including the combustion and absorption steps, must be carefully controlled to avoid contamination and ensure complete conversion of chlorine to chloride.
Workflow for Combustion-Ion Chromatography
Caption: Workflow for Combustion-Ion Chromatography Analysis.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive elemental analysis technique capable of determining a wide range of elements, including halogens.[12][13][14] For the analysis of organic compounds, the sample is typically introduced into the high-temperature argon plasma after dissolution in a suitable solvent.[12] The plasma atomizes and ionizes the elements, which are then separated by a mass spectrometer based on their mass-to-charge ratio.
Causality Behind Experimental Choices: A significant challenge in halogen analysis by ICP-MS is the high ionization potential of these elements.[14] The use of high-resolution ICP-MS (HR-ICP-MS) can help to overcome spectral interferences, which are common for chlorine.[12] Sample preparation is crucial, as the introduction of organic solvents into the plasma can lead to matrix effects and carbon deposition on the instrument cones.[15]
X-Ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive analytical technique that can be used for the elemental analysis of solid and liquid samples.[16][17] The sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of fluorescent X-rays with energies characteristic of the elements present.
Causality Behind Experimental Choices: For accurate quantitative analysis, matrix effects must be considered.[17] The presence of other elements in the sample can affect the intensity of the chlorine fluorescence signal. Calibration with matrix-matched standards or the use of fundamental parameters (FP) software can correct for these effects.[17] Energy-dispersive XRF (EDXRF) is often used for rapid screening, while wavelength-dispersive XRF (WDXRF) offers higher resolution and sensitivity.[16]
Performance Comparison of Analytical Techniques
| Feature | Combustion/Titration | Combustion/IC | ICP-MS | XRF |
| Principle | Combustion followed by potentiometric titration | Combustion followed by ion separation and conductivity detection | Plasma ionization and mass-to-charge separation | X-ray induced fluorescence |
| Sample Form | Solid, non-volatile liquid | Solid, liquid (after combustion) | Solution | Solid, liquid |
| Destructive? | Yes | Yes | Yes | No |
| Sensitivity | ppm to % level | ppb to ppm level | sub-ppb to ppm level | ppm to % level |
| Accuracy | Good to Excellent | Excellent | Excellent | Good to Excellent |
| Precision | Good | Excellent | Excellent | Good |
| Throughput | Low to Medium | Medium | High | High |
| Interferences | Other halides, reducing/oxidizing agents | Co-eluting anions | Spectral and matrix interferences | Matrix effects, overlapping peaks |
| Expertise | Moderate | Moderate | High | Moderate |
The Indispensable Role of Certified Reference Materials (CRMs)
Regardless of the chosen analytical technique, the use of Certified Reference Materials (CRMs) is fundamental to achieving trustworthy and traceable results. CRMs are produced and certified in accordance with ISO 17034 and ISO/IEC 17025. For organochlorine analysis, CRMs of compounds with a certified chlorine content are used to:
-
Validate the analytical method: By analyzing a CRM, a laboratory can demonstrate that its method is capable of producing accurate results.
-
Calibrate instrumentation: CRMs can be used to create calibration curves for quantitative analysis.
-
Monitor ongoing performance: Regular analysis of CRMs provides a check on the stability and reliability of the analytical system.
While a specific CRM for trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one may not be readily available, other organochlorine CRMs, such as those for organochlorine pesticides, can serve as suitable quality control standards.[18][19][20][21] Furthermore, trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one itself is available as a high-purity reference standard, which is essential for method development and validation.[1][2][3]
Conclusion and Recommendations
The selection of an appropriate analytical standard for the elemental analysis of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one is a critical decision that impacts the quality and reliability of research and development outcomes.
-
For routine quality control where high accuracy and precision are required, automated combustion analysis coupled with ion chromatography or microcoulometry offers a robust and reliable solution.
-
Oxygen flask combustion followed by potentiometric titration remains a viable and cost-effective option, particularly in laboratories without access to more sophisticated instrumentation.
-
ICP-MS provides the highest sensitivity and is ideal for trace-level analysis, but requires significant expertise to manage potential interferences.
-
XRF is an excellent choice for rapid, non-destructive screening of samples, especially in solid form.
Ultimately, the most suitable method will depend on the specific requirements of the analysis, including the desired level of accuracy, the sample throughput, and the available resources. In all cases, the use of high-purity reference standards and, where available, certified reference materials is non-negotiable for ensuring the integrity of the analytical data.
References
- Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
- Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
- Organochlorine Pesticides 1 - WS certified reference m
- The Determination of Chlorine and Ionic Chloride in Organic Compounds.
- Development of candidate certified reference materials and proficiency testing scheme for determination of trace organochlorine pesticides in the water m
- ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry. Lucideon.
- Wellington Laboratories Certified Analytical Reference Standards and Materials.
- Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
- ELEMENTAL ANALYSIS. EOLSS.
- Organochlorine Pesticides. AccuStandard.
- Organochlorine Pesticides Reference M
- trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one. Axios Research.
- Analyte: chloride. Diduco.
- Chloride (BY ION CHROM
- IS0 7393-3. iTeh Standards.
- Laboratory of Organic Elemental Analysis.
- Determination of Total Chlorine and Organically Bound Chlorine in Pulp, Paper and Secondary Pulp According to ISO 11480 with an. Analytik Jena.
- X-ray fluorescence analysis of halogen elements. Rigaku.
- Measuring organic acids and inorganic anions with ion chrom
- Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed.
- Combustion Elemental Analysis. Analytik Jena.
- A Study of the Behavior of Chlorine and Organic Compounds During Combustion in an AFBC System. TopSCHOLAR.
- ICP-MS for detection of organic halogens (Br and I). Reddit.
- Determination of Chloride and Sulfate in Methanol Using Ion Chrom
- Total Chlorine Analysis. EST Analytical.
- Ion Chromatography | IC | Analysis of Ions.
- Methods. Ecology Center.
- Analysis of Low Chlorine in Oil Using SPECTROCUBE ED-XRF. SPECTRO Analytical Instruments.
- Elemental Analysis - Chlorine (Cl). EUROLAB.
- Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Analytik Jena.
- Halogenated Organic Compounds. Spectroscopy Online.
- Advances in the Analysis of Persistent Halogenated Organic Compounds.
- 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one. Benchchem.
- X-ray Fluorescence (XRF) Analysis. HORIBA.
- Determination of free and residual chlorine based on DIN EN ISO 7393-1 and APHA 4500-Cl. Metrohm.
- Chlorine Analysis. Hach.
- 9075 test method for total chlorine in new and used petroleum products by x-ray fluorescence. EPA.
- trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one | CAS No- 116857-05-7. Simson Pharma.
- CAS No : 116857-05-7 | Product Name : trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one.
- Supplementary Inform
Sources
- 1. 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one|CAS 129482-56-0 [benchchem.com]
- 2. trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one - CAS - 116857-05-7 | Axios Research [axios-research.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. img.antpedia.com [img.antpedia.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 7. analytik-jena.com [analytik-jena.com]
- 8. estanalytical.com [estanalytical.com]
- 9. diduco.com [diduco.com]
- 10. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 11. eag.com [eag.com]
- 12. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. ICP-MS Analysis, Inductively Coupled Plasma - Mass Spectrometry | Lucideon [lucideon.com]
- 14. researchgate.net [researchgate.net]
- 15. Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rigaku.com [rigaku.com]
- 17. horiba.com [horiba.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. greyhoundchrom.com [greyhoundchrom.com]
- 20. accustandard.com [accustandard.com]
- 21. Organochlorine Pesticides Reference Materials | LGC Standards [lgcstandards.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
